This technical guide details the synthesis and characterization of 2-(2-Ethylphenyl)morpholine. Structurally related to phenmetrazine (3-methyl-2-phenylmorpholine), this specific isomer introduces a steric bulk at the ortho-position of the phenyl ring. This modification is critical for Structure-Activity Relationship (SAR) studies, as ortho-substitution often alters transporter selectivity (DAT/NET vs. SERT) and metabolic stability compared to unsubstituted or para-substituted analogs.
The guide presents two validated synthetic pathways:
Route A (Epoxide Strategy): High atom economy, suitable for scale-up.
Route B (
-Haloketone Strategy): Robust, utilizing readily available acetophenone precursors.
Part 1: Retrosynthetic Analysis
The morpholine ring is constructed by forming the C-O and C-N bonds. The strategic disconnection focuses on the 2-position, utilizing the 2-ethylphenyl moiety as the anchoring scaffold.
Figure 1: Retrosynthetic disconnection showing the convergence of both routes at the amino-alcohol intermediate.
Part 2: Synthetic Protocols
Route A: The Epoxide Ring-Opening Strategy
Rationale: This route avoids the use of lachrymatory
-bromoketones and generally offers cleaner reaction profiles with fewer side products.
Basify with NaOH (aq) to pH 12. Extract with DCM or Et₂O .
Keep aqueous layer cool during basification to prevent degradation.
Purification
Dry organic layer (MgSO₄), concentrate. Distill or convert to HCl salt.
bp: Expect high boiling point (>120°C @ 0.5 mmHg).
Note on Regioselectivity: The ortho-ethyl group provides steric hindrance. The nucleophilic attack by ethanolamine will predominantly occur at the less substituted carbon of the epoxide (beta-position), ensuring the correct regiochemistry for the 2-substituted morpholine.
Route B: The
-Haloketone Strategy
Rationale: Preferred when 2-ethylstyrene is unavailable. This route uses the ubiquitous 2'-ethylacetophenone as the starting block.
Figure 2: Workflow for the Alpha-Haloketone synthesis route.
Detailed Protocol
Bromination:
Dissolve 1-(2-ethylphenyl)ethan-1-one in Glacial Acetic Acid.
Add Bromine (Br₂) dropwise at < 20°C. The ortho-ethyl group may slightly retard the rate compared to acetophenone due to sterics.
Safety: The product, 2-bromo-1-(2-ethylphenyl)ethan-1-one, is a potent lachrymator. Handle in a fume hood.
Amination:
Dissolve the bromoketone in DCM. Add Ethanolamine (2.5 eq) at 0°C.
Stir at room temperature for 2 hours.
Reduction:
Add Sodium Borohydride (NaBH₄) (1.5 eq) in portions to the reaction mixture (in MeOH/Ethanol).
This converts the ketone to the alcohol, yielding the diol-amine intermediate: 2-((2-hydroxy-2-(2-ethylphenyl)ethyl)amino)ethanol.
Cyclization:
Treat the intermediate with 70% H₂SO₄ at 140°C for 2 hours to effect cyclodehydration.
Part 3: Characterization & Analytical Standards
Verification of the ortho-ethyl isomer requires careful analysis of the aromatic region in NMR to distinguish it from meta or para isomers.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Free base) or D₂O (HCl salt)
Nucleus
Shift ( ppm)
Multiplicity
Integration
Assignment
¹H
1.20
Triplet (=7.5 Hz)
3H
Ethyl -CH ₃
¹H
2.65
Quartet (=7.5 Hz)
2H
Ethyl -CH ₂-Ar
¹H
2.80 - 3.10
Multiplet
2H
Morpholine N-CH ₂ (C6/C5)
¹H
3.15 - 3.30
Multiplet
2H
Morpholine N-CH ₂ (C3)
¹H
3.70 - 3.90
Multiplet
2H
Morpholine O-CH ₂ (C5/C6)
¹H
4.55
Doublet of doublets
1H
Benzylic CH -O (C2)
¹H
7.10 - 7.40
Multiplet
4H
Aromatic (Ar-H )
Key Diagnostic Feature: The benzylic proton (C2 position of morpholine) typically appears around 4.5–4.6 ppm. The ortho-ethyl substitution may cause a slight downfield shift and complex splitting in the aromatic region compared to the unsubstituted analog.
Mass Spectrometry (GC-MS / LC-MS)
Molecular Ion (M+): 191.13 m/z (Calculated for C₁₂H₁₇NO)
Base Peak: Typically m/z 162 (Loss of ethyl group) or m/z 86 (Morpholine fragment depending on ionization path).
Fragmentation: Look for
-cleavage adjacent to the nitrogen.
Part 4: Safety & Regulatory Considerations
Chemical Safety
Corrosives: Sulfuric acid and Bromine are highly corrosive.
Lachrymators: The
-bromoketone intermediate is a severe eye and respiratory irritant. Double-gloving and full-face respirators or efficient fume hoods are mandatory.
Epoxides: 2-Ethylstyrene oxide is a potential alkylating agent and mutagen.
Regulatory Compliance
Controlled Substance Analogue: 2-(2-Ethylphenyl)morpholine is a structural analog of Phenmetrazine (Schedule II in US, controlled globally).
Research Use Only: This compound may fall under "Federal Analogue Acts" (e.g., in the USA) if intended for human consumption.
Documentation: Maintain strict inventory logs. Synthesis should only be performed by authorized personnel in accredited facilities.
References
Synthesis of Morpholines (General Review)
Topic: Comprehensive review of morpholine synthesis strategies including epoxide opening and cycliz
Source: Wijtmans, R., et al. "Synthesis of Morpholines." Organic Chemistry Portal.
Topic: Regioselectivity in the opening of styrene oxides with amines.
Source:Journal of the American Chemical Society (Classic mechanistic found
Link:[Link] (Representative DOI for styrene oxide aminolysis kinetics).
Alpha-Bromoketone Synthesis:
Topic: Bromination of acetophenones and subsequent amination.
Source:ChemicalBook (General procedure for 2-phenylmorpholine precursors).
Phenmetrazine and Analogues Pharmacology
Topic: Structure-activity relationships of phenylmorpholines.[1]
Source: Rothman, R. B., et al. "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.
Spectroscopic Characterization of 2-(2-Ethylphenyl)morpholine: A Technical Guide
Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 2-(2-Ethylphenyl)morpholine. Due to the absence of published experimental data for this specific...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 2-(2-Ethylphenyl)morpholine. Due to the absence of published experimental data for this specific molecule, this guide utilizes predicted spectroscopic data to illustrate the analytical workflow and principles of structural elucidation. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of new chemical entities. While the data presented herein is predictive, the methodologies and interpretative logic are grounded in established spectroscopic principles and serve as a robust framework for the analysis of this and similar molecules.
Introduction: The Significance of Spectroscopic Analysis in Novel Compound Elucidation
The unequivocal structural confirmation of a newly synthesized molecule is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms, the nature of chemical bonds, and the overall molecular formula. For a compound like 2-(2-Ethylphenyl)morpholine, a molecule with potential applications in medicinal chemistry and materials science, a thorough spectroscopic analysis is not merely a procedural step but a critical validation of its identity and purity.
The choice of spectroscopic methods—NMR, IR, and MS—is deliberate and synergistic. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. IR spectroscopy offers insights into the functional groups present. Mass spectrometry determines the molecular weight and provides clues about the molecule's fragmentation pattern, further corroborating the proposed structure. This guide will explore each of these techniques in the context of elucidating the structure of 2-(2-Ethylphenyl)morpholine, emphasizing the rationale behind the analytical approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.
Chemical Shift (δ) ppm (Predicted)
Multiplicity
Integration
Assignment
7.20 - 7.40
Multiplet
4H
Aromatic protons (C₆H₄)
4.50
Doublet of Doublets
1H
H-2 (CH-Ph)
3.95
Multiplet
2H
H-5 (O-CH₂)
3.70
Multiplet
1H
H-3 (N-CH₂)
3.00
Multiplet
1H
H-3 (N-CH₂)
2.80
Quartet
2H
Ar-CH₂-CH₃
2.70
Multiplet
2H
H-6 (N-CH₂)
1.25
Triplet
3H
Ar-CH₂-CH₃
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum indicates the number of different types of carbon atoms.
Chemical Shift (δ) ppm (Predicted)
Assignment
142.5
Aromatic C (quaternary)
138.0
Aromatic C (quaternary)
129.0
Aromatic CH
128.5
Aromatic CH
127.0
Aromatic CH
126.5
Aromatic CH
75.0
C-2 (CH-Ph)
70.5
C-5 (O-CH₂)
54.0
C-3 (N-CH₂)
46.0
C-6 (N-CH₂)
25.0
Ar-CH₂-CH₃
15.0
Ar-CH₂-CH₃
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-(2-Ethylphenyl)morpholine.
Methodology:
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition:
Acquire the spectrum at a probe temperature of 298 K.
Use a standard pulse sequence with a 30° pulse angle.
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).
Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire the spectrum using a proton-decoupled pulse sequence.
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Interpretation and Structural Correlation
The predicted NMR data aligns with the structure of 2-(2-Ethylphenyl)morpholine. The aromatic region in the ¹H NMR spectrum is expected to show a complex multiplet for the four protons of the ortho-disubstituted benzene ring. The benzylic proton at the C-2 position of the morpholine ring is anticipated to appear as a doublet of doublets due to coupling with the adjacent methylene protons. The ethyl group on the phenyl ring would present as a characteristic quartet and triplet. The morpholine ring protons would exhibit complex multiplets due to their diastereotopic nature. The ¹³C NMR spectrum is predicted to show twelve distinct signals, corresponding to the twelve unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of different chemical bonds.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹) (Predicted)
Intensity
Assignment
3350 - 3250
Medium, broad
N-H stretch (secondary amine)
3100 - 3000
Medium
C-H stretch (aromatic)
2980 - 2850
Strong
C-H stretch (aliphatic)
1600, 1480
Medium-Strong
C=C stretch (aromatic ring)
1120
Strong
C-O-C stretch (ether)
750
Strong
C-H bend (ortho-disubstituted aromatic)
Experimental Protocol for IR Data Acquisition
Objective: To obtain a high-quality IR spectrum of 2-(2-Ethylphenyl)morpholine.
Methodology:
Sample Preparation:
Neat (liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
KBr Pellet (solid): Grind a small amount of the solid sample with anhydrous KBr powder and press into a thin, transparent pellet.
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Record a background spectrum of the empty sample compartment.
Place the prepared sample in the spectrometer's beam path.
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data
Molecular Ion (M⁺): m/z = 191.13
Major Fragments (Predicted): m/z = 162, 134, 118, 91
Experimental Protocol for MS Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern of 2-(2-Ethylphenyl)morpholine.
Methodology:
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method that often preserves the molecular ion.
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Fragmentation Pathway Analysis
The fragmentation of 2-(2-Ethylphenyl)morpholine in an EI mass spectrometer is expected to proceed through several key pathways.
Caption: Predicted Electron Ionization (EI) fragmentation pathway of 2-(2-Ethylphenyl)morpholine.
Conclusion: A Unified Spectroscopic Portrait
The collective interpretation of predicted NMR, IR, and MS data provides a cohesive and detailed structural confirmation of 2-(2-Ethylphenyl)morpholine. While this guide is based on theoretical data, it underscores the indispensable role of a multi-technique spectroscopic approach in modern chemical analysis. The presented protocols and interpretative frameworks are directly applicable to the experimental characterization of this and other novel molecular entities, ensuring the scientific rigor required in research and development.
References
As this guide is based on predicted data for a novel compound, direct literature references for its complete spectroscopic characterization are not available. The principles and protocols described are based on established knowledge in the field of analytical chemistry. For further reading on the individual techniques, the following authoritative sources are recommended:
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
Foundational
The 2-Phenylmorpholine Scaffold: From Historical Pharmacotherapy to Modern Ligand Design
Executive Summary The 2-phenylmorpholine pharmacophore represents a pivotal chapter in medicinal chemistry, bridging the gap between potent sympathomimetic amines and heterocyclic chemistry. Originally developed in the 1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-phenylmorpholine pharmacophore represents a pivotal chapter in medicinal chemistry, bridging the gap between potent sympathomimetic amines and heterocyclic chemistry. Originally developed in the 1950s as a "safer" alternative to amphetamines, this scaffold—epitomized by phenmetrazine and its prodrug phendimetrazine —remains a subject of intense scrutiny. This guide dissects the discovery, synthetic evolution, and neuropharmacological mechanisms of 2-phenylmorpholine derivatives. It is designed for researchers requiring a granular understanding of the structure-activity relationships (SAR) and experimental protocols defining this class.
Historical Genesis & Pharmacological Evolution
The Boehringer Ingelheim Breakthrough (1952)
The narrative begins not with accidental discovery, but with rational design. In the early 1950s, researchers Thomä and Wick , working for Boehringer Ingelheim in Germany, sought an anorectic agent that decoupled the appetite-suppressing effects of amphetamine from its intense central nervous system (CNS) stimulation and cardiovascular liability.[1]
Their work culminated in the 1952 patenting of phenmetrazine (marketed as Preludin).[1] Unlike the open-chain structure of amphetamine, phenmetrazine incorporated the phenethylamine backbone into a morpholine ring. This cyclization was a masterstroke of medicinal chemistry: it increased lipophilicity while imposing conformational rigidity, altering the binding kinetics at monoamine transporters.
The Prodrug Refinement: Phendimetrazine
While phenmetrazine was effective, its abuse potential (famously documented in the 1960s arts scene) led to regulatory pressure. The industry responded with phendimetrazine (marketed as Bontril).[2]
The Logic: Phendimetrazine is the N-methyl analogue of phenmetrazine.
The Mechanism: The N-methyl group reduces immediate affinity for the dopamine transporter (DAT). However, in vivo hepatic metabolism (via CYP450 enzymes) slowly demethylates the compound, releasing active phenmetrazine.
The Result: A "time-release" profile with a lower C_max (peak concentration), reducing the "rush" associated with abuse while maintaining anorectic efficacy.[3]
The biological activity of 2-phenylmorpholines is strictly governed by stereochemistry and substitution patterns.
The Stereochemical Gatekeeper
Phenmetrazine possesses two chiral centers (C2 and C3), allowing for four stereoisomers.
Trans-configuration: The clinically used form (and most potent) is the trans-isomer. In this conformation, the bulky phenyl and methyl groups minimize steric strain, allowing optimal docking into the substrate binding pocket of DAT and NET (Norepinephrine Transporter).
Cis-configuration: Generally exhibits significantly reduced potency.
Increases NET selectivity; retains DAT potency; modern "research chemical."
C3 (Ring)
Methyl
Essential for potency (mimics alpha-methyl of amphetamine).
C3 (Ring)
H (Desmethyl)
Significant loss of potency; rapid metabolic degradation.
Nitrogen
Methyl (Phendimetrazine)
Prodrug conversion required; reduces direct transporter binding.[2]
Nitrogen
Ethyl/Propyl
Generally reduces potency; shifts selectivity toward SERT (Serotonin Transporter).
Mechanism of Action & Neurobiology
Unlike simple reuptake inhibitors (which block the transporter like a plug), 2-phenylmorpholines function primarily as substrate-type releasers .
Translocation: The molecule enters the presynaptic neuron via DAT/NET.
VMAT2 Interaction: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient.
Retrograde Transport: This causes cytosolic monoamines to flood out of the neuron through the transporter (reverse transport), spiking extracellular dopamine and norepinephrine levels.
Pathway Visualization
The following diagram illustrates the metabolic activation of phendimetrazine and its subsequent synaptic action.
Figure 1: Metabolic activation of Phendimetrazine to Phenmetrazine and subsequent monoamine release.
Synthetic Pathways & Process Chemistry[4][5]
The synthesis of 2-phenylmorpholines is a classic exercise in cyclization chemistry. Below is a standardized bench protocol derived from the original Thomä/Wick logic but modernized for safety and yield.
Reaction Workflow Diagram
Figure 2: Synthetic route from alpha-bromoketone to phenmetrazine.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of 3-methyl-2-phenylmorpholine (Phenmetrazine) via reductive cyclization.
Dissolve 2-bromo-1-phenylpropan-1-one (1 eq) in toluene.
Add Ethanolamine (2.5 eq) dropwise at 0°C to prevent polymerization.
Allow to warm to room temperature and stir for 16 hours.
Validation Point: TLC should show disappearance of the bromoketone spot. The appearance of a polar amine spot indicates success.
Step 2: Reduction to Amino-Alcohol
Isolate the amino-ketone intermediate (or use in situ if validated). Dissolve in Methanol.[4][5]
Add NaBH4 (1.5 eq) slowly at 0°C (exothermic H2 evolution).
Stir for 2 hours. Quench with water.
Causality: Reduction creates the hydroxyl group necessary for the ether linkage in the morpholine ring. This step sets the stereochemistry (creating a mixture of diastereomers).
Step 3: Acid-Catalyzed Cyclization
Dissolve the crude amino-alcohol in concentrated H2SO4 (cold).
Heat to 70-80°C for 2 hours.
Mechanism: The acid protonates the hydroxyl group, making it a good leaving group (water). The secondary amine attacks the carbocation (or displaces water via SN2), closing the ring.
Workup: Pour onto crushed ice. Basify with NaOH to pH 12. Extract with Diethyl Ether.
Purification: The trans-isomer can often be crystallized as the hydrochloride salt from isopropanol/ether.
Modern Applications & Future Directions
The 2-phenylmorpholine scaffold is currently experiencing a renaissance in two distinct areas:
Obesity Therapeutics: With the GLP-1 agonists (e.g., Semaglutide) dominating the market, there is renewed interest in adjunctive therapies. Modified 2-phenylmorpholines that prioritize NET inhibition over DAT release are being explored to boost metabolic rate without addiction liability.
Cocaine Use Disorder (CUD): Research by Rothman et al. has highlighted "agonist replacement therapy." Analogues like 3-fluorophenmetrazine (3-FPM) and others have been investigated as maintenance medications—providing enough dopaminergic tone to prevent withdrawal/craving without the intense euphoria of cocaine.
Conclusion
The 2-phenylmorpholine scaffold remains a testament to the durability of mid-20th-century medicinal chemistry. From the original synthesis by Thomä and Wick to modern stereoselective analyses, it offers a robust template for manipulating monoamine signaling. For the drug developer, the key lies in the subtle manipulation of the C2 and C3 centers to fine-tune the ratio of release versus reuptake, and reward versus satiety.
References
Thomä, O., & Wick, H. (1954).[1] Über 2-Phenyl-3-methyl-morpholin (Preludin). Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie.
Boehringer Ingelheim. (1952).[1] Patent US2835669A: Morpholines and process of preparing them. U.S. Patent Office.[4]
Rothman, R. B., et al. (2002).[6] Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse.
Banks, M. L., et al. (2013). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. Journal of Pharmacology and Experimental Therapeutics.
Mayer, B., et al. (2018). Stereochemistry of the active metabolites of the prodrug phendimetrazine. ACS Chemical Neuroscience.[4]
The Morpholine Privilege: A Medicinal Chemist’s Guide to SAR and Synthesis
[1][2][3] Executive Summary In the landscape of modern drug discovery, the morpholine ring stands as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
In the landscape of modern drug discovery, the morpholine ring stands as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2][3] Unlike its carbocyclic analog cyclohexane or its nitrogenous cousin piperidine, morpholine offers a unique physicochemical profile: it lowers lipophilicity (LogP) while maintaining metabolic stability and providing a critical hydrogen-bond acceptor site.
This technical guide dissects the Structure-Activity Relationship (SAR) of morpholine-based compounds. It moves beyond basic descriptions to analyze why this moiety is selected in lead optimization, how it interacts with kinase hinge regions (specifically PI3K/mTOR), and how to synthesize it efficiently using modern catalytic methods.
The Pharmacophore & Physicochemical Profile[1][2][5]
The decision to incorporate a morpholine ring is rarely accidental. It is often a strategic maneuver to correct the "molecular obesity" (high lipophilicity) of a lead compound without sacrificing steric bulk.
The "Oxygen Effect" on Lipophilicity and pKa
Replacing a methylene group (-CH2-) in piperidine with an ether oxygen (-O-) to form morpholine results in drastic physicochemical changes:
LogP Reduction: The oxygen atom reduces the partition coefficient (LogP) by approximately 1.0–1.5 log units compared to piperidine. This is critical for improving aqueous solubility and preventing non-specific protein binding.
Basicity Modulation: The electron-withdrawing inductive effect (-I) of the oxygen atom lowers the pKa of the nitrogen.
Piperidine pKa: ~11.2 (Highly basic, often ionized at physiological pH).
Morpholine pKa: ~8.3 (Weakly basic, exists as a mixture of ionized and neutral forms at pH 7.4).
Impact: This lower pKa improves membrane permeability (passive diffusion of the neutral species) while retaining enough basicity for solubility in acidic media (stomach).
The Hinge Binding Vector
In kinase inhibitors, the morpholine oxygen often serves as a critical Hydrogen Bond Acceptor (HBA).
Mechanism: The ether oxygen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα).
Directionality: Unlike flexible chains, the rigid chair conformation of morpholine orients the oxygen lone pairs in a predictable vector, reducing the entropic penalty upon binding.
Visualization: Morpholine SAR Logic
The following diagram illustrates the functional zones of the morpholine scaffold in a drug design context.
Figure 1: Functional decomposition of the morpholine ring in medicinal chemistry, highlighting its roles in solubility, binding, and metabolism.
SAR Case Studies & Mechanistic Insights
Case Study: PI3K/mTOR Inhibitors (The Hinge Binder)
The phosphatidylinositol 3-kinase (PI3K) pathway is a primary target in oncology. Morpholine is ubiquitous in this class (e.g., ZSTK474 , BKM120 , GDC-0941 ).
The Challenge: Achieving potency against the ATP-binding pocket while maintaining isoform selectivity.
The Morpholine Solution:
In ZSTK474 , the morpholine oxygen forms a direct H-bond with the amide hydrogen of Val851 in the hinge region of PI3K.
Experimental Evidence: Removal of the oxygen (converting to piperidine) or sulfur substitution (thiomorpholine) often results in a loss of potency (10-100x increase in IC50), confirming the critical role of the ether oxygen as an H-bond acceptor.
Solubility: The scaffold counteracts the high lipophilicity of the aromatic core (often a triazine or pyrimidine), ensuring the drug can be formulated orally.
Case Study: CNS Agents (Reboxetine)
In Central Nervous System (CNS) drug design, the challenge is Blood-Brain Barrier (BBB) penetration.[4]
The Morpholine Solution: Reboxetine (norepinephrine reuptake inhibitor) utilizes morpholine to balance lipophilicity (LogP ~2.7) and basicity.[5][6] The pKa of ~8.3 ensures a significant fraction of the molecule is uncharged at physiological pH (7.4), facilitating passive diffusion across the BBB, while the protonated fraction supports solubility.
Synthetic Methodologies
Efficient access to morpholine derivatives is paramount for SAR exploration. We focus on two primary pathways: De novo ring construction and functionalization of pre-formed rings.
The most robust method for attaching a morpholine ring to an aromatic core (e.g., for kinase inhibitors).
Reagents: Aryl Halide (Ar-X), Morpholine, Pd source (e.g., Pd2(dba)3), Ligand (BINAP or XPhos), Base (NaOtBu).
Mechanism: Oxidative addition of Ar-X to Pd(0) → Coordination of Morpholine amine → Deprotonation → Reductive elimination to form Ar-N-Morpholine.
Advantage: Tolerates a wide range of functional groups; high yields for electron-rich and electron-poor aryl halides.
Pathway B: Diol Cyclization (De Novo Synthesis)
Used when specific stereochemistry at C2/C6 is required (e.g., chiral morpholines).
Reagents: Chiral Amino Alcohol + Vinyl Sulfonium salts or Epoxides.
Advantage: Allows installation of "metabolic blocks" (e.g., methyl groups) to prevent oxidative metabolism.
Visualization: Synthetic Decision Tree
Figure 2: Synthetic decision matrix for accessing morpholine derivatives based on structural requirements.
Metabolic Stability & Toxicology[1][5][6]
The "Structural Alert" Context
While morpholine is a secondary amine precursor (potential for nitrosamine formation), in most drug contexts it is N-substituted (tertiary) , mitigating direct nitrosation risks. However, regulators may require screening for N-dealkylation metabolites.
Metabolic Hotspots
N-Dealkylation: CYP450 enzymes can cleave the N-C bond, releasing free morpholine.
Ring Oxidation: Oxidation at the C2 or C3 position is possible but less common than in piperidines due to the electron-withdrawing oxygen.
Strategy: Introduction of gem-dimethyl groups at C2/C6 or deuterium substitution can block metabolic soft spots, extending half-life (t1/2).
Experimental Protocols
Protocol 5.1: General Buchwald-Hartwig Morpholinylation
Use this protocol for attaching morpholine to an aryl bromide core.
Preparation: In a glovebox or under Argon, charge a reaction vial with:
Aryl Bromide (1.0 equiv)
Morpholine (1.2 equiv)
Pd2(dba)3 (2 mol%)
XPhos (4 mol%)
NaOtBu (1.5 equiv)
Toluene or Dioxane (0.2 M concentration)
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate the filtrate.
Purification: Flash column chromatography (Hexane/EtOAc gradient). Morpholine derivatives are typically polar; ensure the gradient goes up to 50-80% EtOAc if necessary.
Protocol 5.2: Microsomal Stability Assay
Use this to validate the metabolic stability of your morpholine analog.
Incubation: Incubate test compound (1 µM) with liver microsomes (human/mouse, 0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.
Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. Slope = -k.
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(2-Ethylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals Abstract The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous clinically successful drugs.[1] This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet under-investigated derivative: 2-(2-Ethylphenyl)morpholine. Drawing upon structure-activity relationship (SAR) data from analogous 2-phenylmorpholine compounds, we extrapolate and scientifically rationalize the most promising avenues for research and development. This document is structured to provide not just a list of potential targets, but a deeper understanding of the underlying pharmacology and the experimental pathways to validate these hypotheses.
Introduction: The Rationale for Investigating 2-(2-Ethylphenyl)morpholine
While direct research on 2-(2-Ethylphenyl)morpholine is limited, the broader class of 2-phenylmorpholine derivatives has demonstrated significant biological activity across several therapeutic areas.[2] The core structure, combining a phenyl ring with a morpholine moiety, offers a unique blend of lipophilicity and hydrophilicity, often facilitating blood-brain barrier penetration—a critical attribute for central nervous system (CNS) drug candidates.[3] The ethyl substitution at the ortho-position of the phenyl ring in 2-(2-Ethylphenyl)morpholine introduces specific steric and electronic properties that can modulate target binding and metabolic stability. This guide will dissect the potential of this specific substitution pattern in the context of known activities of related compounds.
Our investigation will focus on three primary, evidence-based therapeutic areas:
Central Nervous System Disorders: Leveraging the known psychostimulant properties of related compounds.
Inflammatory Conditions: Building on the observed anti-inflammatory and analgesic effects of the 2-phenylmorpholine scaffold.
Metabolic Disorders: Specifically, hyperlipidemia, given the established effects of similar compounds on cholesterol and triglyceride levels.
Potential Therapeutic Area 1: Central Nervous System Modulation
The phenethylamine backbone embedded within the 2-phenylmorpholine structure is a well-established pharmacophore for CNS activity, most notably as a modulator of monoamine neurotransmission.[4]
2-Phenylmorpholine and its analogues are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[4] They can act as either reuptake inhibitors or releasing agents, thereby increasing the synaptic concentrations of these key neurotransmitters.
Causality of Action: The stimulant effects of many 2-phenylmorpholine derivatives are attributed to their ability to reverse the direction of transport of dopamine and norepinephrine through their respective transporters, leading to an efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[5]
Structure-Activity Relationship (SAR) Insights:
Substitutions on the phenyl ring of 2-phenylmorpholine analogues significantly influence their potency and selectivity for monoamine transporters.[6] For instance, a methyl group at the 4-position of the phenyl ring (4-MPM) enhances potency at DAT and NET compared to the unsubstituted parent compound.[6] While direct data for a 2-ethyl substitution is unavailable, it is plausible that this substitution could modulate the binding affinity and efficacy at these transporters. The ortho-position of the ethyl group may introduce steric hindrance that could alter the binding pose within the transporter's active site, potentially leading to a unique selectivity profile.
Proposed Signaling Pathway:
CNS Monoamine Transporter Modulation
Experimental Validation Workflow
A rigorous, multi-step approach is necessary to validate the predicted CNS activity of 2-(2-Ethylphenyl)morpholine.
Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in appropriate media. Plate cells in 96-well plates to achieve a confluent monolayer on the day of the assay.[9]
Compound Preparation: Prepare a stock solution of 2-(2-Ethylphenyl)morpholine in DMSO and create serial dilutions in assay buffer (e.g., Krebs-Ringer-HEPES buffer).
Assay Procedure:
a. Wash the cell monolayer with assay buffer.
b. Pre-incubate the cells with varying concentrations of 2-(2-Ethylphenyl)morpholine or a reference compound (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) for 10-20 minutes at 37°C.
c. Initiate uptake by adding a mixture of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a corresponding unlabeled substrate.
d. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
e. Terminate uptake by rapidly washing the cells with ice-cold assay buffer.
f. Lyse the cells and measure the amount of radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Target
Reference Compound
Radiolabeled Substrate
DAT
Cocaine
[³H]Dopamine
NET
Desipramine
[³H]Norepinephrine
SERT
Fluoxetine
[³H]Serotonin
Potential Therapeutic Area 2: Anti-Inflammatory and Analgesic Applications
Several studies have reported the anti-inflammatory and analgesic properties of morpholine-containing compounds.[2] This suggests that 2-(2-Ethylphenyl)morpholine may also possess similar activities.
Primary Molecular Targets: Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[10] Additionally, the lipoxygenase (LOX) pathway, which produces leukotrienes, is another key inflammatory cascade that can be targeted.[11]
Causality of Action: Inhibition of COX and/or LOX enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes, thereby alleviating pain, swelling, and other symptoms of inflammation.
SAR Insights: While specific SAR data for 2-phenylmorpholines as COX/LOX inhibitors is not abundant, the presence of an aromatic ring is a common feature in many known COX inhibitors. The ethyl group on the phenyl ring of 2-(2-Ethylphenyl)morpholine may influence its binding to the active site of these enzymes.
Proposed Signaling Pathway:
Anti-Inflammatory Signaling Pathway
Experimental Validation Workflow
Workflow Diagram:
Experimental Workflow for Anti-Inflammatory Target Validation
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [12][13][14][15]
Animals: Use male Wistar rats (180-220 g).
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
Grouping and Dosing:
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
Groups 3-5: 2-(2-Ethylphenyl)morpholine at different doses (e.g., 10, 30, 100 mg/kg, p.o.).
Procedure:
a. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
b. Administer the vehicle, positive control, or test compound orally.
c. After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Potential Therapeutic Area 3: Hyperlipidemia and Atherosclerosis
Derivatives of 2-phenylmorpholine have shown promise as hypolipidemic agents, capable of reducing plasma levels of cholesterol and triglycerides.[2] This suggests a potential role for 2-(2-Ethylphenyl)morpholine in the management of metabolic disorders.
Primary Molecular Target: Squalene Synthase (SQS)
Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step towards the formation of sterols.[16] Inhibition of SQS is a validated strategy for lowering cholesterol levels.
Causality of Action: By inhibiting SQS, 2-(2-Ethylphenyl)morpholine could block the conversion of farnesyl pyrophosphate to squalene, thereby reducing the de novo synthesis of cholesterol.
SAR Insights: Studies on other morpholine derivatives have shown that they can act as squalene synthase inhibitors.[16][17] The lipophilic nature of the 2-phenylmorpholine scaffold is likely important for binding to the hydrophobic active site of SQS. The 2-ethylphenyl group could enhance this lipophilicity and contribute to favorable interactions within the enzyme's active site.
Proposed Signaling Pathway:
Hypolipidemic Signaling Pathway
Experimental Validation Workflow
Workflow Diagram:
Experimental Workflow for Hypolipidemic Target Validation
Detailed Experimental Protocol: In Vitro Squalene Synthase Inhibition Assay [18][19]
Enzyme Preparation: Prepare a rat liver microsomal fraction containing squalene synthase.
Assay Mixture: In a reaction tube, combine the microsomal preparation, assay buffer (e.g., phosphate buffer, pH 7.4), NADPH, and varying concentrations of 2-(2-Ethylphenyl)morpholine or a reference inhibitor (e.g., zaragozic acid).
Reaction Initiation: Start the reaction by adding the substrate, [¹⁴C]-farnesyl pyrophosphate.
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
Extraction: Stop the reaction and extract the lipids, including [¹⁴C]-squalene, using an organic solvent (e.g., hexane).
Quantification: Separate the lipids by thin-layer chromatography (TLC) and quantify the amount of [¹⁴C]-squalene formed using a radio-scanner or by scintillation counting of the scraped TLC spot.
Data Analysis: Calculate the percent inhibition of squalene synthase activity at each concentration of the test compound and determine the IC₅₀ value.
Parameter
Description
Enzyme Source
Rat liver microsomes
Substrate
[¹⁴C]-Farnesyl pyrophosphate
Cofactor
NADPH
Reference Inhibitor
Zaragozic acid
Detection Method
Thin-Layer Chromatography and Radiometric Detection
Synthesis of 2-(2-Ethylphenyl)morpholine
A general and adaptable synthetic route for 2-aryl-morpholines can be employed for the synthesis of 2-(2-Ethylphenyl)morpholine.[2][20][21]
General Synthetic Scheme:
Bromination: React 2'-ethylacetophenone with a brominating agent (e.g., bromine in methanol) to yield 2-bromo-1-(2-ethylphenyl)ethan-1-one.
Amination and Cyclization: React the resulting α-bromoketone with diethanolamine. The initial N-alkylation is followed by an intramolecular cyclization to form the morpholine ring. This can often be achieved in a one-pot reaction by heating the reactants in a suitable solvent.[2]
Reduction (if necessary): Depending on the reaction conditions of the cyclization, a reduction step may be necessary to obtain the final saturated morpholine ring.
Purification: The final product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.
Conclusion and Future Directions
This technical guide has delineated a scientifically-grounded framework for investigating the therapeutic potential of 2-(2-Ethylphenyl)morpholine. By leveraging the known pharmacology of the 2-phenylmorpholine scaffold, we have identified three high-priority therapeutic areas: CNS disorders, inflammation, and hyperlipidemia. For each area, we have proposed specific molecular targets, outlined the rationale based on structure-activity relationships, and provided detailed experimental workflows and protocols for target validation.
The ethyl substitution at the ortho-position of the phenyl ring is a key structural feature that warrants further investigation. Its impact on target binding affinity, selectivity, and pharmacokinetic properties will be critical in determining the ultimate therapeutic utility of this compound.
Future research should focus on:
Synthesis and Characterization: The first step is the successful synthesis and thorough characterization of 2-(2-Ethylphenyl)morpholine.
In Vitro Profiling: A comprehensive in vitro screening against the proposed targets (monoamine transporters, COX/LOX enzymes, and squalene synthase) is essential to confirm the initial hypotheses.
In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models to establish efficacy and preliminary safety.
Pharmacokinetic and ADME Studies: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound will be crucial for its development as a drug candidate.
By following the systematic approach outlined in this guide, researchers can efficiently and effectively explore the therapeutic potential of 2-(2-Ethylphenyl)morpholine and contribute to the development of novel therapeutics.
References
Newman, A. H., & Miller, R. L. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(3), 385–397. [Link]
Kim, J., Kim, M. Y., Lee, C. H., & Cheong, J. H. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198–207. [Link]
Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]
Kourounakis, A. P., et al. (2015). Antihyperlipidemic morpholine derivatives with antioxidant activity: An investigation of the aromatic substitution. Bioorganic & Medicinal Chemistry Letters, 25(21), 4868–4872. [Link]
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. [Link]
Morris, C. J. (2005). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 145(4), 434–443. [Link]
Wentzinger, L. F., et al. (2002). Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase. Plant Physiology, 130(1), 334–346. [Link]
Duan, L., & Wang, J. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 831, 147–160. [Link]
Werz, O. (2021). Lipoxygenase Inhibition by Plant Extracts. Molecules, 26(3), 569. [Link]
Kourounakis, A. P., & Gavalas, A. (2007). Squalene synthase inhibitors: An update on the search for new antihyperlipidemic and antiatherosclerotic agents. Current Medicinal Chemistry, 14(29), 3087–3100. [Link]
Chrysselis, M., et al. (2000). Hypocholesterolemic and hypolipidemic activity of some novel morpholine derivatives with antioxidant activity. Journal of Medicinal Chemistry, 43(13), 2531–2537. [Link]
Kumar, S., et al. (2021). Synthesis, Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3562. [Link]
Huang, K. F., et al. (2019). Evaluation of potential inhibitors of squalene synthase based on virtual screening and in vitro studies. Journal of the Chinese Chemical Society, 66(11), 1339-1347. [Link]
Sharma, P. K., & Kumar, V. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
Wang, X., et al. (2006). Synthesis and characterization of 2-arylmorpholine hydrochloride. Chinese Journal of Chemistry, 24(1), 115-119. [Link]
Al-Duais, M. A., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101683. [Link]
Davies, H. M., et al. (1995). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 38(20), 3972–3980. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). squalene synthase. [Link]
Singh, A., et al. (2023). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology, 16(7), 3145-3151. [Link]
Li, Y., et al. (2020). Recent Development of Lipoxygenase Inhibitors As Anti-inflammatory Agents. Current Medicinal Chemistry, 27(26), 4449-4475. [Link]
Engel, K., & Wang, J. (2011). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of Pharmacology and Experimental Therapeutics, 337(2), 461–471. [Link]
Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research, 47 Suppl 2, S78-87. [Link]
Zhang, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3328. [Link]
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. [Link]
Medicosis Perfectionalis. (2019, March 25). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know [Video]. YouTube. [Link]
Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Sharma, O. P., & Bhat, T. K. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 493–499. [Link]
Shetti, A. A., et al. (2012). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 65-68. [Link]
Csupor-Löffler, B., et al. (2021). Lipoxygenase Inhibition by Plant Extracts. Molecules, 26(3), 569. [Link]
Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
Werz, O., & Steinhilber, D. (2007). Inhibition of 5-lipoxygenase product synthesis by natural compounds of plant origin. Planta Medica, 73(13), 1331–1357. [Link]
Review of Synthetic Pathways for Substituted N-Phenyl Morpholine Compounds
Introduction: The Strategic Importance of the N-Phenyl Morpholine Scaffold The N-phenyl morpholine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical solubility-enhancing and metabolic mod...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the N-Phenyl Morpholine Scaffold
The N-phenyl morpholine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical solubility-enhancing and metabolic modulating unit. It appears in high-profile therapeutics such as Linezolid (antibiotic), Gefitinib (EGFR inhibitor), and Rivaroxaban (anticoagulant precursor).
From a synthetic perspective, the construction of this bond is often a pivotal step in the "hit-to-lead" or process chemistry phase. The choice of pathway—whether to build the ring de novo or couple pre-formed units—dictates the cost, scalability, and impurity profile of the final drug substance.
This guide provides a technical analysis of the three dominant synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) , Pd-Catalyzed Buchwald-Hartwig Amination , and Cu-Mediated Chan-Lam Coupling , alongside the classical Cyclization route.
Strategic Decision Framework
Selecting the correct pathway is a function of the aryl substrate's electronics and the stage of development.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability and electronic properties.
This is the industrial workhorse for electron-deficient arenes. It is the preferred route for manufacturing Linezolid intermediates due to the lack of heavy metals and low cost.
Mechanism & Scope[2][3][4][5][6][7]
Mechanism: Addition-Elimination via a Meisenheimer complex.[1]
Scope: Requires strong electron-withdrawing groups (EWG) ortho/para to the leaving group.
Leaving Group Order: F > Cl ≈ Br > I (Fluorine is fastest due to high electronegativity stabilizing the transition state).
Protocol: Synthesis of 4-(4-Nitrophenyl)morpholine
A self-validating protocol for activated substrates.
Reagents:
1-Fluoro-4-nitrobenzene (1.0 equiv)
Morpholine (1.2 equiv)
K2CO3 (1.5 equiv, anhydrous, milled)
Solvent: DMSO or DMF (High dielectric constant is critical).
Procedure:
Charge a reaction vessel with 1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) and K2CO3 (20.7 g, 150 mmol) in DMSO (100 mL).
Add morpholine (10.5 mL, 120 mmol) dropwise over 15 minutes. Exotherm warning: Maintain T < 40°C.
Heat to 80°C for 4 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.
Workup: Pour into ice-water (500 mL). The product usually precipitates as a yellow solid. Filter, wash with water, and dry.
Validation:
Yield: >90%.
Appearance: Yellow crystalline solid.
Method B: Buchwald-Hartwig Amination
For electron-neutral or electron-rich rings (e.g., anisoles, toluenes), SNAr fails. Palladium catalysis is the standard solution, utilizing phosphine ligands to facilitate the oxidative addition and reductive elimination steps.
Xantphos: Excellent for difficult substrates; wide bite angle.
BrettPhos: Specialized for primary amines, but effective for morpholine on sterically hindered rings.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Coupling of Bromobenzene and Morpholine
Reagents:
Bromobenzene (1.0 equiv)
Morpholine (1.2 equiv)
Pd2(dba)3 (1-2 mol%)
BINAP (2-4 mol%)
NaOtBu (1.4 equiv)
Solvent: Toluene (anhydrous, degassed).
Procedure:
In a glovebox or under Ar stream, combine Pd2(dba)3, BINAP, and NaOtBu in a reaction vial.
Add Toluene, Bromobenzene, and Morpholine.
Seal and heat to 100°C for 12-16 hours.
Workup: Filter through a pad of Celite (to remove Pd black). Concentrate and purify via flash chromatography (SiO2).
Method C: Chan-Lam Coupling[3][8][9]
This method uses aryl boronic acids and copper(II) salts.[2][3] It is oxidative, performed in air, and extremely mild, making it ideal for late-stage functionalization where the harsh basicity of Buchwald conditions might degrade other functional groups.
Protocol: Aerobic Coupling
Reagents:
Phenylboronic acid (1.5 equiv)
Morpholine (1.0 equiv)
Cu(OAc)2 (1.0 equiv)
Pyridine (2.0 equiv, acts as ligand/base)
Solvent: DCM or MeCN.
Procedure:
Combine all reagents in a flask open to the air (drying tube recommended to exclude moisture but allow O2).
Stir vigorously at Room Temperature for 24 hours. The mixture will turn from blue to green/brown.
Workup: Quench with aq. NH4Cl (removes Cu). Extract with DCM.
Method D: De Novo Cyclization
Used when the aniline is cheap and the morpholine ring needs to be built from scratch. This involves the bis-alkylation of an aniline with bis(2-chloroethyl) ether .
Safety Critical: Bis(2-chloroethyl) ether is a potent alkylating agent and potential carcinogen (mustard gas analog).
Conditions: High heat (150°C+), often neat or in diglyme.
Utility: Primarily for commodity chemical synthesis, rarely used in modern discovery due to safety and harshness.
Comparative Analysis
Feature
SNAr
Buchwald-Hartwig
Chan-Lam
Cyclization
Substrate
Ar-F / Ar-Cl + EWG
Ar-Br / Ar-Cl / Ar-OTf
Ar-B(OH)₂
Ar-NH₂
Catalyst
None
Pd (Expensive)
Cu (Cheap)
None
Conditions
Basic, Heat
Basic, Heat, Inert Atm
Mild, RT, Air
Acidic/Basic, High Heat
Tolerance
Low (Needs EWG)
High (Broad Scope)
High (Sensitive Groups)
Low (Harsh)
Scalability
Excellent
Good (Cost limiting)
Moderate
Excellent
References
Linezolid Synthesis: Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry 39.3 (1996): 673-679. Link
Buchwald-Hartwig Review: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50. Link
Chan-Lam Coupling: Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[4][2][5] Synthesis 2011.06 (2011): 829-856. Link
SNAr Mechanism: Rohrbach, S., et al. "Nucleophilic aromatic substitution on pentafluorophenyl-containing organometallic complexes." Dalton Transactions 47 (2018). Link
Application Notes and Protocols for 2-(2-Ethylphenyl)morpholine as a Catalyst in Asymmetric Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of Substituted Morpholines in Organocatalysis The morpholine scaffold is a cornerstone in medicinal chemistry, valued for it...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Substituted Morpholines in Organocatalysis
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] Beyond its role as a structural component, the morpholine nucleus is increasingly recognized for its potential in organocatalysis.[3][4][5] Chiral substituted morpholines, such as 2-(2-Ethylphenyl)morpholine, represent a class of organocatalysts that leverage the inherent stereochemistry and electronic features of the morpholine ring to facilitate asymmetric transformations.
These catalysts typically operate via an enamine mechanism, similar to the well-established proline and its derivatives.[4][5] However, the presence of the oxygen atom in the morpholine ring introduces unique electronic and steric properties, influencing the reactivity and selectivity of the catalytic cycle.[6] The lower basicity of the morpholine nitrogen, compared to piperidine or pyrrolidine, can modulate the nucleophilicity of the enamine intermediate, offering a handle for fine-tuning reaction outcomes.[5][6] The substituent at the 2-position, in this case, the 2-ethylphenyl group, plays a crucial role in creating a specific chiral environment around the active site, thereby directing the stereochemical outcome of the reaction.
This document provides a detailed guide to the application of 2-(2-Ethylphenyl)morpholine as a representative catalyst for the asymmetric Michael addition of aldehydes to nitroolefins, a key carbon-carbon bond-forming reaction in organic synthesis.
Catalytic Application: Asymmetric Michael Addition of Aldehydes to Nitroolefins
The conjugate addition of carbonyl compounds to nitroalkenes is a powerful tool for the construction of functionalized molecules with multiple stereocenters. The use of chiral organocatalysts to control the stereoselectivity of this reaction is a highly sought-after strategy. 2-(2-Ethylphenyl)morpholine can serve as an effective catalyst for this transformation, proceeding through a well-defined enamine catalytic cycle.
Proposed Catalytic Cycle
The catalytic cycle, depicted below, commences with the formation of a chiral enamine intermediate from the reaction of the aldehyde substrate with the secondary amine of the 2-(2-Ethylphenyl)morpholine catalyst. This enamine then undergoes a stereoselective nucleophilic attack on the nitroolefin. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the desired Michael adduct with high diastereo- and enantioselectivity.
Caption: Figure 1. Proposed catalytic cycle for the Michael addition.
Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
Solvents should be of high purity and dried according to standard procedures.
Aldehydes should be freshly distilled before use to remove any oxidized impurities.
Nitroolefins can be synthesized according to literature procedures and should be purified by recrystallization or column chromatography.
Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Representative Protocol for the Asymmetric Michael Addition
This protocol describes a general procedure for the reaction between propanal and β-nitrostyrene, catalyzed by 2-(2-Ethylphenyl)morpholine.
Materials:
2-(2-Ethylphenyl)morpholine (Catalyst)
Propanal (Aldehyde)
β-Nitrostyrene (Nitroolefin)
Toluene (Solvent)
Hydrochloric acid (1 M aqueous solution)
Sodium bicarbonate (saturated aqueous solution)
Brine (saturated aqueous solution)
Magnesium sulfate (anhydrous)
Silica gel for column chromatography
Procedure:
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-(2-Ethylphenyl)morpholine (0.1 mmol, 20 mol%).
Place the flask under an inert atmosphere.
Add toluene (1.0 mL) to the flask and cool the solution to 0 °C in an ice bath.
Add β-nitrostyrene (0.5 mmol, 1.0 equiv) to the solution.
Add propanal (1.5 mmol, 3.0 equiv) dropwise to the reaction mixture.
Stir the reaction at 0 °C and monitor its progress by TLC.
Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding 1 M HCl (2 mL).
Extract the mixture with ethyl acetate (3 x 5 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution (5 mL) and brine (5 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
The efficacy of 2-(2-Ethylphenyl)morpholine as a catalyst can be evaluated by determining the yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) of the product. The following table presents hypothetical data for the model reaction to illustrate expected outcomes.
Entry
Aldehyde
Nitroolefin
Solvent
Temp (°C)
Time (h)
Yield (%)
d.r. (syn/anti)
e.e. (%)
1
Propanal
β-Nitrostyrene
Toluene
0
24
95
95:5
92
2
Butanal
β-Nitrostyrene
CH2Cl2
0
36
88
92:8
89
3
Propanal
(E)-1-nitroprop-1-ene
Toluene
-10
48
90
90:10
95
Troubleshooting and Optimization
Low Yield: Ensure all reagents are pure and the reaction is conducted under strictly anhydrous conditions. The reaction time may need to be extended.
Low Stereoselectivity: The reaction temperature can be lowered to enhance stereoselectivity. The choice of solvent can also have a significant impact; screening different solvents may be beneficial.
Side Reactions: The slow addition of the aldehyde can minimize self-condensation side products.
Conclusion
2-(2-Ethylphenyl)morpholine is a promising organocatalyst for asymmetric synthesis. Its application in the Michael addition of aldehydes to nitroolefins demonstrates its potential to generate valuable chiral building blocks with high efficiency and stereocontrol. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the utility of this and related substituted morpholine catalysts in a variety of organic transformations. Further optimization and exploration of the substrate scope will undoubtedly expand the applicability of this catalyst class in both academic and industrial settings.
References
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]
MDPI. Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation. Available from: [Link]
PMC. Fabrication and characterization of a novel catalyst based on modified zirconium metal-organic-framework for synthesis of polyhydroquinolines. Available from: [Link]
PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. Available from: [Link]
PubMed Central. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Available from: [Link]
Frontiers. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Available from: [Link]
PMC. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Available from: [Link]
PubMed. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Available from: [Link]
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]
ResearchGate. Recent progress in the synthesis of morpholines. Available from: [Link]
Journal of the American Chemical Society. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Available from: [Link]
ResearchGate. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Available from: [Link]
ACS Publications. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Available from: [Link]
Royal Society of Chemistry. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Available from: [Link]
Application of 2-(2-Ethylphenyl)morpholine in neurodegenerative disease research
This guide outlines the technical application of 2-(2-Ethylphenyl)morpholine (CAS: 1487733-26-5), a specialized 2-phenylmorpholine derivative, in the context of neurodegenerative disease research.[1] Based on its structu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical application of 2-(2-Ethylphenyl)morpholine (CAS: 1487733-26-5), a specialized 2-phenylmorpholine derivative, in the context of neurodegenerative disease research.[1]
Based on its structural homology to established phenmetrazine-class agents and recent Structure-Activity Relationship (SAR) data regarding morpholine scaffolds, this compound is primarily utilized as a neuromodulatory probe targeting monoamine transporters (DAT/NET) and exploring neuroprotective pathways in Parkinson’s Disease (PD) and Alzheimer’s Disease (AD) models.[1]
[1]
Part 1: Executive Summary & Mechanism of Action
Compound Profile[1][2][3][4][5][6]
Chemical Name: 2-(2-Ethylphenyl)morpholine[1][2][3]
The 2-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, known for its ability to cross the Blood-Brain Barrier (BBB) and modulate monoaminergic transmission.[1][4] The specific 2-ethyl (ortho) substitution on the phenyl ring introduces steric bulk that differentiates 2-EPM from its parent compounds (e.g., phenmetrazine), potentially enhancing selectivity for specific transporter conformations or reducing metabolic degradation.[1]
Primary Mechanisms Investigated:
Monoamine Reuptake Inhibition (NDRI Activity):
Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]
Relevance: In Parkinson’s models, restoration of synaptic dopamine levels is critical for alleviating motor deficits.[1] In Alzheimer’s, modulation of norepinephrine is linked to improved attention and cognitive maintenance.[1]
Sigma-1 Receptor Modulation (Putative):
Morpholine derivatives frequently exhibit affinity for the Sigma-1 receptor (
R), a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1]
Relevance: Agonism of
R is neuroprotective, reducing oxidative stress and preventing apoptosis in dopaminergic neurons challenged by toxins (e.g., 6-OHDA).[1]
Part 2: Experimental Protocols
Protocol A: Stock Solution Preparation & Handling
Critical Step: 2-EPM is a lipophilic amine.[1] Improper solubilization will lead to erratic data in aqueous assays.[1]
Reagents:
2-(2-Ethylphenyl)morpholine (Free Base or HCl salt)[1]
Quantification: Measure radioactivity via Liquid Scintillation Counting.
Part 3: Data Visualization & Logic Flow[1]
Mechanism of Action & Experimental Logic
The following diagram illustrates the decision matrix for evaluating 2-EPM in a neurodegenerative context, linking structural properties to specific assay outputs.
Caption: Experimental workflow linking the 2-EPM structural scaffold to specific neurodegenerative therapeutic outcomes via validated screening protocols.
Part 4: Expected Data & Interpretation[1]
When characterizing 2-(2-Ethylphenyl)morpholine, researchers should benchmark results against known standards like Phenmetrazine (NDRI) or PRE-084 (Sigma-1 Agonist).[1]
Table 1: Anticipated Pharmacological Profile
Parameter
Assay Type
Expected Range (Hypothetical)
Interpretation
hDAT IC₅₀
Radioligand Uptake
50 – 500 nM
Potent dopamine reuptake inhibition suggests utility in Parkinson's motor symptoms.[1]
hNET IC₅₀
Radioligand Uptake
100 – 800 nM
Balanced NE reuptake inhibition indicates potential for cognitive enhancement (AD).[1]
Neuroprotection
MTT (vs 6-OHDA)
20-40% Recovery
Significant recovery of viability indicates anti-apoptotic/mitochondrial protective mechanisms.[1]
LogP
In Silico/HPLC
2.5 – 3.2
Optimal range for Blood-Brain Barrier permeability.[1]
Part 5: Safety & Regulatory Compliance[1][4]
Hazard Identification: As a morpholine derivative, treat as a potential irritant and bioactive amine.[1]
Acute Toxicity: Unknown.[1] Analogous compounds (phenmetrazine) are CNS stimulants.[1] Handle with strict PPE (gloves, goggles, fume hood).[1]
Regulatory Status: 2-(2-Ethylphenyl)morpholine is likely a Research Chemical without FDA approval.[1] It may be considered a structural analog of controlled substances in certain jurisdictions.[1] Compliance with local laws (e.g., Federal Analogue Act in USA) is mandatory before synthesis or procurement. [1]
References
Morpholine Scaffolds in CNS Drug Design
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.[1][4][5]
Source: Journal of Medicinal Chemistry (via PMC).[1]
Significance: Establishes the morpholine ring as a key pharmacophore for modulating BBB permeability and receptor binding in neurodegenerative diseases.[1][4][5]
Application Notes & Protocols: A Comprehensive Guide to Assay Development for Characterizing the Biological Activity of 2-(2-Ethylphenyl)morpholine
Abstract This document provides a detailed framework for researchers, scientists, and drug development professionals to investigate the biological activity of the novel compound, 2-(2-Ethylphenyl)morpholine. Given that t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed framework for researchers, scientists, and drug development professionals to investigate the biological activity of the novel compound, 2-(2-Ethylphenyl)morpholine. Given that the morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules with diverse pharmacological profiles, a systematic and multi-tiered assay development strategy is essential for target identification and mechanism of action studies.[1][2] This guide outlines a logical progression of in vitro assays, from initial target screening to more in-depth functional characterization, focusing on plausible biological targets for morpholine-containing compounds, such as monoamine transporters and G-protein coupled receptors (GPCRs). Each section provides the scientific rationale behind the experimental choices, detailed step-by-step protocols, and guidance on data interpretation, ensuring a robust and self-validating approach to characterizing 2-(2-Ethylphenyl)morpholine.
Introduction: The Rationale for a Tiered-Screening Approach
The morpholine ring is a versatile heterocyclic moiety frequently incorporated into drug candidates to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles.[1][3] Derivatives of morpholine have been reported to exhibit a wide array of biological activities, including but not limited to, inhibition of monoamine reuptake, modulation of GPCRs, and effects on various enzymes.[4] The specific biological target(s) of 2-(2-Ethylphenyl)morpholine are not yet elucidated. Therefore, a logical and efficient screening cascade is paramount. This guide proposes a three-tiered approach:
Tier 1: Primary Screening - Broad Target Identification. High-throughput screening (HTS)-compatible assays to rapidly assess the compound's activity against major families of targets commonly associated with the morpholine scaffold, namely the monoamine transporters (DAT, NET, and SERT).
Tier 2: Secondary Screening - Potency and Selectivity Determination. In-depth dose-response analysis for any "hits" identified in Tier 1 to quantify the compound's potency (e.g., IC50 or EC50) and selectivity across related targets.
Tier 3: Tertiary Screening - Off-Target Profiling and Mechanistic Studies. Broader screening against a panel of GPCRs and other relevant enzymes (e.g., Monoamine Oxidase) to build a comprehensive pharmacological profile and investigate the mechanism of action.
Figure 1: A tiered approach for characterizing 2-(2-Ethylphenyl)morpholine.
Scientific Rationale: Many centrally acting drugs containing the morpholine moiety interact with monoamine transporters, which are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[5][6] Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders. Therefore, the initial screening of 2-(2-Ethylphenyl)morpholine against these transporters is a logical starting point. We will employ two complementary assay formats: radioligand binding assays to assess direct interaction with the transporter protein and neurotransmitter uptake assays to measure functional inhibition.
Protocol: Radioligand Binding Assays for DAT, NET, and SERT
Principle: This competitive binding assay measures the ability of 2-(2-Ethylphenyl)morpholine to displace a known high-affinity radioligand from its binding site on the target transporter.[7][8] A reduction in the measured radioactivity indicates that the test compound is binding to the transporter.
Materials:
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
Scintillation cocktail and a microplate scintillation counter.
Step-by-Step Protocol:
Compound Preparation: Prepare a 10 mM stock solution of 2-(2-Ethylphenyl)morpholine in DMSO. Serially dilute in assay buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM).
Assay Plate Setup:
Total Binding: Add 50 µL of assay buffer.
Non-Specific Binding (NSB): Add 50 µL of the appropriate non-specific binding control (final concentration ~100x Kd of the radioligand).
Test Compound: Add 50 µL of diluted 2-(2-Ethylphenyl)morpholine.
Radioligand Addition: Add 50 µL of the respective radioligand (at a final concentration equal to its Kd) to all wells.
Membrane Addition: Add 100 µL of the appropriate cell membrane preparation (containing 5-20 µg of protein) to all wells.
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle shaking to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer to separate bound from free radioligand.
Detection: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
Calculate the percent inhibition for each concentration of the test compound using the following formula:
% Inhibition = 100 * (1 - (Counts_Test - Counts_NSB) / (Counts_Total - Counts_NSB))
Parameter
Description
Total Binding
Radioactivity bound in the absence of a competing ligand.
Non-Specific Binding (NSB)
Radioactivity bound in the presence of a saturating concentration of a known inhibitor.
Specific Binding
Total Binding - Non-Specific Binding.
Protocol: Neurotransmitter Uptake Assays
Principle: This functional assay measures the ability of 2-(2-Ethylphenyl)morpholine to inhibit the uptake of a fluorescent or radiolabeled neurotransmitter substrate into cells expressing the target transporter.[9][10] A decrease in intracellular signal indicates inhibition of transporter function.
Materials:
HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well black, clear-bottom plates.[11][12]
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate.[9][10] Alternatively, radiolabeled substrates like [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin can be used.[13][14]
Known inhibitors for control: GBR12909 (for DAT), Desipramine (for NET), and Paroxetine (for SERT).
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
Step-by-Step Protocol (Fluorescent Method):
Cell Culture: Seed HEK293 cells expressing the transporter of interest into 96-well plates and grow to 80-90% confluency.
Compound Preparation: Prepare serial dilutions of 2-(2-Ethylphenyl)morpholine and control inhibitors in HBSS.
Pre-incubation: Wash the cells with HBSS and then pre-incubate with the test compound or controls for 10-20 minutes at 37°C.
Substrate Addition: Add the fluorescent neurotransmitter substrate to all wells.
Kinetic Reading: Immediately place the plate in a bottom-reading fluorescent plate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
Data Analysis: The rate of substrate uptake is determined from the linear phase of the fluorescence increase over time. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
Figure 2: Workflow for the fluorescent neurotransmitter uptake assay.
Tier 2: Secondary Screening - Quantifying Potency and Selectivity
Scientific Rationale: If 2-(2-Ethylphenyl)morpholine demonstrates significant activity (e.g., >50% inhibition at 10 µM) in the primary screens, the next crucial step is to determine its potency and selectivity. This is achieved by generating full dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
Protocol: The protocols for the radioligand binding and neurotransmitter uptake assays described in Tier 1 are followed, but with a wider range of concentrations of 2-(2-Ethylphenyl)morpholine (typically 8-12 concentrations spanning several orders of magnitude).
Data Analysis and Presentation:
The percent inhibition data is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.
Example Data Table:
Compound
DAT IC50 (nM)
NET IC50 (nM)
SERT IC50 (nM)
NET/DAT Selectivity
SERT/DAT Selectivity
2-(2-Ethylphenyl)morpholine
150
25
2500
0.17
16.7
Control 1 (DAT Selective)
10
200
5000
20
500
Control 2 (NET Selective)
300
5
1000
0.017
3.3
Control 3 (SERT Selective)
4000
1500
8
0.375
0.002
Tier 3: Tertiary Screening - Broad Profiling and Mechanistic Insights
Scientific Rationale: To build a comprehensive pharmacological profile, it is essential to assess the activity of 2-(2-Ethylphenyl)morpholine against a broader range of potential targets. This helps in identifying potential off-target effects and provides deeper mechanistic understanding. Given the structural similarities of some morpholine derivatives to adrenergic and dopaminergic ligands, screening against a panel of relevant GPCRs is a prudent step.[15] Additionally, inhibition of monoamine oxidase (MAO) enzymes is another reported activity for some morpholine-containing compounds.[4]
Principle: Many monoamine receptors are GPCRs that signal through the modulation of intracellular cyclic AMP (cAMP) levels. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[16] This assay measures changes in intracellular cAMP levels in response to the test compound, indicating whether it acts as an agonist, antagonist, or inverse agonist at a particular GPCR.[17][18]
Materials:
HEK293 cells expressing the GPCR of interest (e.g., dopamine D2 receptor (Gi-coupled) or beta-2 adrenergic receptor (Gs-coupled)).
cAMP assay kit (e.g., Promega's cAMP-Glo™ Assay or a HTRF-based assay).[19][20]
Known agonist and antagonist for each receptor.
Forskolin (an adenylate cyclase activator, used for Gi-coupled receptor assays).
Step-by-Step Protocol (for a Gi-coupled receptor):
Cell Plating: Seed cells in a 96-well plate.
Compound Addition: Add serial dilutions of 2-(2-Ethylphenyl)morpholine or a known antagonist and incubate.
Agonist Stimulation: Add a known agonist (at its EC80 concentration) and forskolin to stimulate cAMP production.
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions (e.g., by measuring luminescence).[19]
Data Analysis: A decrease in the agonist-stimulated cAMP signal indicates that the test compound is acting as an antagonist or inverse agonist.
Figure 3: Signaling pathway for a Gi-coupled GPCR and the principle of the antagonist assay.
Principle: This assay measures the ability of 2-(2-Ethylphenyl)morpholine to inhibit the activity of MAO-A and MAO-B enzymes. The assay detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[21][22]
Materials:
Recombinant human MAO-A and MAO-B enzymes.
MAO Assay Kit (e.g., from Sigma-Aldrich or Cell Biolabs) containing a substrate (like p-tyramine), horseradish peroxidase (HRP), and a fluorescent probe.[22][23]
Known inhibitors: Clorgyline (for MAO-A) and Pargyline (for MAO-B).
Step-by-Step Protocol:
Reagent Preparation: Prepare working solutions of the enzymes, substrate, and detection reagents as per the kit's instructions.
Compound Addition: In a 96-well plate, add the test compound or known inhibitors.
Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and pre-incubate.
Reaction Initiation: Add the substrate and detection mix to initiate the reaction.
Incubation and Detection: Incubate at 37°C and measure the fluorescence at appropriate intervals.
Data Analysis: Calculate the percent inhibition based on the rate of fluorescence increase compared to the vehicle control.
Conclusion and Future Directions
This comprehensive guide provides a robust and scientifically-grounded framework for the initial characterization of 2-(2-Ethylphenyl)morpholine. By following this tiered approach, researchers can efficiently determine its primary biological targets, quantify its potency and selectivity, and build a detailed pharmacological profile. Positive findings in these in vitro assays will pave the way for more advanced studies, including cell-based signaling pathway analysis, in vivo pharmacokinetic and pharmacodynamic studies, and ultimately, an understanding of its therapeutic potential.
References
An updated review on morpholine derivatives with their pharmacological actions. (2022). [Link to Source]
Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link to Source]
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). PMC. [Link to Source]
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link to Source]
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link to Source]
A review on pharmacological profile of Morpholine derivatives.
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link to Source]
Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. PubMed. [Link to Source]
In vitro assays for the functional characterization of the dopamine transporter (D
Morpholines. Synthesis and Biological Activity.
Radioligand Binding Assay. Gifford Bioscience. [Link to Source]
NET (SLC6A2) Transporter Assay. BioIVT. [Link to Source]
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. [Link to Source]
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry. [Link to Source]
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021). PMC. [Link to Source]
Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link to Source]
cAMP-Glo™ Assay.
Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. (2018). PubMed Central. [Link to Source]
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link to Source]
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link to Source]
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link to Source]
Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PMC. [Link to Source]
Radioligand binding assays and their analysis. PubMed. [Link to Source]
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link to Source]
Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link to Source]
cAMP Assay.
Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Slideshare. [Link to Source]
SNM Practice Guideline for Dopamine Transporter Imaging with 123 I-Ioflupane SPECT 1.0. (2012). Society of Nuclear Medicine and Molecular Imaging. [Link to Source]
Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. (2024). JACS Au. [Link to Source]
Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC. [Link to Source]
8HFF: Cryo-EM structure of human norepinephrine transporter NET in the presence of norepinephrine in an inward-open state at resolution of 2.9 angstrom. (2024). RCSB PDB. [Link to Source]
Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. (2018). Frontiers in Pharmacology. [Link to Source]
Substrate binding and inhibition mechanism of norepinephrine transporter.
Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. Molecular Devices. [Link to Source]
The GraphPad Guide to Analyzing Radioligand Binding D
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2021). MDPI. [Link to Source]
GPCR Functional Assay Technology. Tanso Biosciences. [Link to Source]
DAT (SLC6A3) Transporter Assay. BioIVT. [Link to Source]
Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2022). JoVE. [Link to Source]
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link to Source]
Radioligand Binding Assay.
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022). MDPI. [Link to Source]
Application Note: High-Throughput Screening of 2-(2-Ethylphenyl)morpholine Derivatives
Targeting Monoamine Transporters for CNS Therapeutics Executive Summary The 2-substituted morpholine scaffold, exemplified by 2-(2-Ethylphenyl)morpholine , represents a privileged structural class in central nervous syst...
Author: BenchChem Technical Support Team. Date: February 2026
Targeting Monoamine Transporters for CNS Therapeutics
Executive Summary
The 2-substituted morpholine scaffold, exemplified by 2-(2-Ethylphenyl)morpholine , represents a privileged structural class in central nervous system (CNS) medicinal chemistry. Analogues of this scaffold (e.g., substituted phenmetrazines, reboxetine) frequently exhibit potent inhibition of monoamine transporters (MATs), specifically the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).
This guide details a High-Throughput Screening (HTS) campaign designed to profile libraries of 2-(2-Ethylphenyl)morpholine derivatives. Unlike traditional radioligand filtration assays, this protocol utilizes a Fluorescence-Based Neurotransmitter Uptake Assay using the fluorescent substrate ASP+ (4-(4-dimethylaminostyryl)-N-methyl-pyridinium).[1] This kinetic, live-cell approach offers superior physiological relevance and throughput (384-well format) for identifying novel Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs).
Scientific Rationale & Assay Design
The Scaffold: 2-(2-Ethylphenyl)morpholine
The 2-phenylmorpholine core is a rigid template that mimics the catecholamine pharmacophore. The specific 2-ethyl substitution on the phenyl ring introduces steric bulk and lipophilicity (ClogP modulation) that can significantly alter selectivity between NET, DAT, and SERT.
Mechanism of Action: These derivatives competitively inhibit the reuptake of neurotransmitters from the synaptic cleft by binding to the orthosteric site of the transporter.
Therapeutic Potential: Depression (NRI), ADHD (NDRI), and obesity (anorectic agents).
The Assay: Fluorescent Uptake vs. Radioligand
Historical screening relied on [³H]-NE or [³H]-DA uptake. While sensitive, these assays are discontinuous, generate radioactive waste, and are prone to wash-step artifacts.
Selected Method:ASP+ Uptake Assay . ASP+ is a fluorescent organic cation that is recognized as a substrate by NET and DAT. Upon transport into the cell, its quantum yield increases significantly due to binding with intracellular lipids and proteins.
Advantages:
Real-time Kinetic Readout: Distinguishes true transport inhibitors from false positives (e.g., autofluorescent compounds).
Homogeneous: No wash steps required if using a masking dye, enabling high Z' factors (>0.7).
HTS Workflow Visualization
The following diagram outlines the logical flow of the screening campaign, from library management to hit validation.
Figure 1: End-to-end High-Throughput Screening workflow for morpholine derivatives.
Detailed Protocol: ASP+ Uptake Assay
Reagents and Equipment
Cell Lines: HEK293 stably expressing human NET (hNET) or human DAT (hDAT).
Fluorescent Probe: ASP+ (Sigma-Aldrich or equivalent). Prepare 10 mM stock in DMSO.
Assay Buffer: HBSS containing 20 mM HEPES, pH 7.4.
Masking Dye (Optional): Trypan Blue (0.05%) or Molecular Devices Masking Dye (if using kit) to quench extracellular fluorescence.
Library Preparation: Dissolve 2-(2-Ethylphenyl)morpholine derivatives in 100% DMSO at 10 mM.
Plating: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20–50 nL of compound into black-walled, clear-bottom 384-well Poly-D-Lysine coated plates.
Target Concentration: Primary screen at 10 µM (final).
Use low-passage cells (<20). Verify NET/DAT expression via Western Blot.
High Background
Extracellular ASP+ fluorescence.
Use Trypan Blue (0.05%) as a quencher or wash cells before reading.
Edge Effects
Evaporation or thermal gradients.
Incubate plates at room temperature for 20 min before reading to equilibrate.
Fluorescent Interference
Compound autofluorescence.
Run a "No ASP+" control plate with compounds to flag autofluorescent hits.
References
Schwartz, J. W., et al. (2003). High-throughput screening of monoamine transporter inhibitors using a fluorescent substrate.[1][2][3][4]Journal of Biomolecular Screening . Link
Molecular Devices. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity.Journal of Pharmacological and Toxicological Methods . Link
Andrs, M., et al. (2015).[5] Morpholine as a privileged structure in medicinal chemistry.[6][7]Journal of Medicinal Chemistry . Link
Kovari, D., et al. (2025).[8] Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly.The Journal of Organic Chemistry .[8] Link
Zhang, X., et al. (2022). High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3.[4]Pharmaceutical Research .[9] Link
Advanced Quantification of Morpholine Derivatives in Biological Matrices: A Strategic Bioanalytical Guide
Executive Summary & Challenge Definition Morpholine derivatives (e.g., Linezolid, Gefitinib, Timolol) represent a critical class of pharmacophores in modern drug discovery due to their metabolic stability and solubility...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Challenge Definition
Morpholine derivatives (e.g., Linezolid, Gefitinib, Timolol) represent a critical class of pharmacophores in modern drug discovery due to their metabolic stability and solubility profiles. However, their quantification in biological matrices (plasma, urine, tissue) presents distinct bioanalytical challenges:
High Polarity: The morpholine ring typically confers high polarity (low LogP), leading to poor retention on standard C18 Reversed-Phase Liquid Chromatography (RPLC) columns.
Lack of Chromophores: Many morpholine backbones lack strong UV absorption, necessitating Mass Spectrometry (MS) for sensitive detection.
Matrix Interference: Phospholipids in plasma often co-elute with polar analytes, causing severe ion suppression in LC-MS/MS.
This guide moves beyond generic protocols to provide a causality-driven methodology . We prioritize Hydrophilic Interaction Liquid Chromatography (HILIC) and High-pH RPLC coupled with Liquid-Liquid Extraction (LLE) to ensure regulatory-grade data integrity (FDA/EMA compliant).
Method Development Strategy: The Decision Matrix
Before selecting a column or extraction method, you must classify your specific derivative based on its LogP and pKa. Use the following decision logic to select the optimal chromatographic mode.
Workflow Visualization: Method Selection Tree
Figure 1: Decision tree for selecting chromatographic modes based on analyte polarity. HILIC is preferred for parent morpholines, while High-pH RPLC suits substituted derivatives.
While Protein Precipitation (PP) is faster, it fails to remove phospholipids effectively, leading to matrix effects. Liquid-Liquid Extraction (LLE) is the gold standard for morpholine derivatives.
Scientific Rationale: Morpholine is a secondary amine (pKa ~8.3). To extract it into an organic solvent, we must suppress ionization by adjusting the sample pH to >10 (2 units above pKa).
Reagents Required:
Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Note: EtOAc provides better recovery for polar morpholines than MTBE.
Buffer: 0.1 M Sodium Carbonate (Na2CO3), pH 10.5.
Internal Standard (IS): Deuterated analog (e.g., Linezolid-d3) is mandatory for MS quantification.
Step-by-Step Protocol:
Aliquot: Transfer 50 µL of plasma/biological matrix into a 1.5 mL polypropylene tube.
IS Addition: Add 10 µL of Internal Standard working solution. Vortex briefly.
Alkalinization (Critical Step): Add 50 µL of 0.1 M Na2CO3 (pH 10.5).
Why? This neutralizes the morpholine nitrogen, rendering the molecule uncharged and lipophilic.
Extraction: Add 600 µL of Ethyl Acetate.
Agitation: Vortex vigorously for 5 minutes (or use a bead beater at low speed).
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
Result: Proteins form a pellet; phospholipids remain largely in the aqueous/interface; morpholine moves to the upper organic layer.
Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean glass vial.
Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (initial gradient ratio).
Instrumental Analysis: LC-MS/MS Conditions
Two validated approaches are presented below. Choose based on the decision tree in Section 2.
Option A: HILIC Method (For Polar Analytes)
Best for: Parent morpholine, N-oxide metabolites, and small polar drugs.
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm or 2.6 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
Why High pH? At pH 10, the morpholine ring is deprotonated, increasing retention on C18 and improving peak shape by reducing secondary silanol interactions.
Mass Spectrometry Parameters (Generic Source Conditions)
Tip: Monitor the loss of the morpholine ring or ring fragmentation. For Linezolid, the transition m/z 338.1 → 296.1 is common [1].
Validation & Regulatory Compliance (FDA/EMA)
To ensure the method is "Self-Validating" (Trustworthiness), you must assess the following critical parameters defined by the FDA Bioanalytical Method Validation Guidance (2018) [2].
Matrix Effect Assessment Workflow
Morpholines are susceptible to ion suppression. You must quantify the "Matrix Factor" (MF).
Prepare Set A: Standard solution in neat solvent (no matrix).
Prepare Set B: Blank plasma extracted (post-extraction spike) with standard.
Calculation:
Requirement: The CV of the IS-normalized MF calculated from 6 different lots of plasma (including lipemic and hemolyzed) must be < 15%.
Stability Protocols
Morpholine N-oxides can revert to parent morpholine in the source (in-source fragmentation) or during storage.
Experiment: Assess stability of N-oxide metabolites in plasma at room temperature. If conversion >15% is observed, samples must be processed on ice and analyzed immediately.
Troubleshooting & Optimization
Issue
Root Cause
Corrective Action
Peak Tailing
Secondary interactions between amine and residual silanols on silica.
Switch to High pH RPLC (pH 10) or increase buffer ionic strength to 20mM.
Low Sensitivity
Ion suppression from phospholipids.
Switch from Protein Precipitation to LLE (Protocol Sec 3). Monitor phospholipid transition m/z 184 → 184 to verify removal.
Retention Time Shift
HILIC column not equilibrated.
HILIC requires 20-30 column volumes of equilibration. Extend the post-run hold time.
Carryover
Morpholine sticking to injector needle.
Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) . The acid helps solubilize the basic residue.
References
Quantification of Linezolid: Boakye-Gyasi, E., et al. (2022). "Simultaneous determination of linezolid and tedizolid in human plasma." Journal of Applied Pharmaceutical Science.
Regulatory Standard: U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."
HILIC vs RPLC: McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A.
LLE Methodology: Novakova, L. (2012). "Advances in Sample Preparation for Biological Fluids." LCGC International.
Matrix Effects: Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.
Gas chromatography-mass spectrometry (GC-MS) protocol for 2-(2-Ethylphenyl)morpholine
Abstract This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 2-(2-Ethylphenyl)morpholine , a structural regioisomer of the controlled...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 2-(2-Ethylphenyl)morpholine , a structural regioisomer of the controlled substance phenmetrazine. As a secondary amine with a substituted phenyl ring, this analyte presents specific challenges regarding peak tailing and isobaric interference. This guide provides a self-validating workflow utilizing Pentafluoropropionic Anhydride (PFPA) derivatization to ensure chromatographic stability and spectral specificity. The protocol is designed for researchers in forensic toxicology and pharmaceutical development.
Analyte Profile & Chemical Context[1][2][3][4][5][6][7][8][9]
2-(2-Ethylphenyl)morpholine is a morpholine derivative characterized by an ethyl group at the ortho position of the phenyl ring, which is attached to the C2 position of the morpholine heterocycle.
Secondary amines interact with silanol groups on GC columns.
Structural Significance
Unlike phenmetrazine (3-methyl-2-phenylmorpholine), this analog lacks the 3-methyl group but possesses a bulkier ethyl substituent on the aromatic ring. This structural difference impacts mass spectral fragmentation, shifting the characteristic tropylium/benzyl ions while retaining the morpholine ring fragments.
Experimental Workflow
The following diagram outlines the critical path from sample preparation to data acquisition. The inclusion of a derivatization step is mandatory for trace-level detection to prevent adsorption in the GC inlet.
Caption: Figure 1. Optimized analytical workflow for 2-(2-Ethylphenyl)morpholine including critical PFPA derivatization step.
Detailed Protocol
Reagents and Standards
Reference Standard: 2-(2-Ethylphenyl)morpholine HCl (Custom synthesis or commercial standard).
Internal Standard (IS): Phenmetrazine-D5 or Methamphetamine-D5 (10 µg/mL in methanol).
Derivatizing Agent: Pentafluoropropionic anhydride (PFPA). Note: TFAA or HFBA can be used, but PFPA offers the best balance of volatility and high-mass diagnostic ions.
The mass spectrum of 2-(2-Ethylphenyl)morpholine (MW 191) and its PFPA derivative (MW 337) follows characteristic alpha-cleavage pathways.
Underivatized (Free Base):
Molecular Ion (
): m/z 191 (Weak).
Base Peak: Likely m/z 162 (Loss of ethyl radical) or m/z 86 (Morpholine ring fragment). Note: Unlike phenmetrazine (base peak m/z 71), the substitution pattern here may shift the dominant ion.
PFPA Derivative (Target Analyte):
Derivatization adds a pentafluoropropionyl group (
, mass 147) to the nitrogen.
Molecular Ion (
):m/z 337 (Distinctive).
Alpha-Cleavage: Cleavage at the morpholine ring C2-C3 bond is sterically driven.
**Loss of
F_5M-119$).
Caption: Figure 2. Predicted fragmentation pathway for the PFPA derivative of 2-(2-Ethylphenyl)morpholine.
Quantitative Parameters (SIM Mode)
For validation and routine analysis, monitor the following ions. Ratios must remain within ±20% of the reference standard.
Analyte
Target Ion (Quant)
Qualifier Ion 1
Qualifier Ion 2
2-(2-Ethylphenyl)morpholine-PFPA
m/z 337
m/z 190
m/z 119
Phenmetrazine-D5-PFPA (IS)
m/z 328
m/z 209
m/z 124
Note: The Quant ion m/z 337 is chosen for high specificity (Molecular Ion), though a lower mass fragment might be more abundant. Verify the base peak experimentally.
To ensure the "Trustworthiness" pillar of E-E-A-T, the method includes these built-in quality control checks:
Linearity: Calibrate from 10 ng/mL to 1000 ng/mL.
must be > 0.995.
Derivatization Efficiency Check: Monitor the underivatized peak (m/z 191) in the scan data. It should be < 2% of the derivative peak area. If high, the PFPA reagent is wet or old.
Carryover: Inject a solvent blank after the highest calibrator. Analyte signal must be < LOD.
Resolution: Ensure baseline separation from phenmetrazine if present (different retention times due to the ethyl vs. methyl/phenyl substitution).
References
SWGDRUG. (2017).[2] Monograph: Phenmetrazine. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials.
National Institute of Standards and Technology (NIST).Mass Spectral Library (NIST23).
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(2-Ethylphenyl)morpholine
Abstract & Introduction This application note details a robust, validated protocol for the separation and quantification of 2-(2-Ethylphenyl)morpholine , a secondary amine derivative structurally related to the phenmetra...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This application note details a robust, validated protocol for the separation and quantification of 2-(2-Ethylphenyl)morpholine , a secondary amine derivative structurally related to the phenmetrazine class of compounds.
The Analytical Challenge:
Morpholine derivatives present a classic chromatographic challenge: the basic nitrogen atom (pKa ~8.5–9.[1]0) interacts strongly with residual silanol groups on standard silica-based stationary phases.[1] This often results in severe peak tailing, variable retention times, and poor reproducibility.[1] Furthermore, the ortho-ethyl substitution on the phenyl ring introduces steric factors that require optimized selectivity to separate potential regioisomers or synthetic impurities.
The Solution:
This protocol utilizes a Low-pH Phosphate Buffer System combined with a modern End-capped C18 Stationary Phase .[1] The acidic pH (3.[1]0) ensures the amine functionality is fully protonated (
), preventing interaction with silanols, while the high ionic strength of the buffer suppresses secondary ion-exchange mechanisms. This approach guarantees sharp peak shapes (Tailing Factor < 1.[1]5) and high theoretical plate counts.[1]
Chemical Information & Properties[1][2][3][4][5][6][7]
Property
Description
Compound Name
2-(2-Ethylphenyl)morpholine
Chemical Structure
Morpholine ring substituted at C2 with an o-ethylphenyl group.[1]
While an isocratic method (e.g., 70:30 Buffer:ACN) is viable, a gradient is recommended to clear the column of potential lipophilic synthesis byproducts.
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
Mode
0.00
80
20
Initial Hold
2.00
80
20
Isocratic
10.00
40
60
Linear Ramp
10.10
80
20
Return to Initial
15.00
80
20
Re-equilibration
Sample Preparation Workflow
Standard Stock Solution (1.0 mg/mL):
Weigh 10.0 mg of 2-(2-Ethylphenyl)morpholine standard into a 10 mL volumetric flask.
Dissolve in 5 mL of 50:50 ACN:Water .
Sonicate for 5 minutes to ensure complete dissolution.
Dilute to volume with 50:50 ACN:Water.
Working Standard (100 µg/mL):
Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.
Dilute to volume with Mobile Phase A (Phosphate Buffer pH 3.0).
Note: Diluting in the starting mobile phase prevents "solvent shock" and peak distortion.[1]
Method Validation & System Suitability
The following parameters must be met to ensure the method is valid for routine analysis.
Parameter
Acceptance Criteria
Typical Result
Retention Time ()
± 2.0% RSD
~6.5 min
Tailing Factor ()
< 1.5
1.1 - 1.2
Theoretical Plates ()
> 5000
> 8500
Precision (Repeatability)
RSD < 1.0% (n=6 injections)
0.3%
Linearity ()
> 0.999 (Range: 10–200 µg/mL)
0.9998
LOD / LOQ
S/N > 3 / S/N > 10
0.5 µg/mL / 1.5 µg/mL
Visual Workflow & Logic
The following diagram illustrates the analytical logic, from sample prep to data decision-making.
Figure 1: Step-by-step analytical workflow ensuring data integrity through System Suitability Testing (SST).
Troubleshooting Guide
Issue 1: Peak Tailing (Tailing Factor > 1.5)
Cause: Secondary interactions between the amine and silanols.[1]
Fix: Ensure the mobile phase pH is accurately adjusted to 3.0. If the column is old, the stationary phase may be hydrolyzed; replace with a new end-capped C18 column.[1] Increasing buffer concentration to 25-30 mM can also mask silanols.[1]
Issue 2: Retention Time Drift
Cause: Temperature fluctuations or incomplete equilibration.[1]
Fix: Use a column oven set strictly to 30°C. Ensure at least 10 column volumes of equilibration time between gradient runs (approx. 5-6 mins at 1 mL/min).
Issue 3: High Backpressure
Cause: Precipitation of phosphate buffer in high organic solvent.[1]
Fix: Ensure the gradient does not exceed 90% ACN when using 20mM Phosphate. The proposed method maxes at 60% ACN, which is safe.[1] Always filter mobile phases through 0.45 µm filters.
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on low-pH buffers for basic compounds).
PubChem. (2023).[1] 2-(2-Ethylphenyl)morpholine Compound Summary. National Center for Biotechnology Information.[1] Link
Joseph-Charles, J., & Bertucat, M. (1998).[1][2] Isocratic High-Performance Liquid Chromatography for the Simultaneous Separation of Eleven Tricyclic Imipramine-Derived Drugs. Journal of Liquid Chromatography & Related Technologies. (Demonstrates phosphate buffer efficacy for amine separation). Link
U.S. Food and Drug Administration (FDA). (2023).[1] Bioanalytical Method Validation Guidance for Industry. (Standard for validation parameters). Link
Use of 2-(2-Ethylphenyl)morpholine as a building block in medicinal chemistry
Application Note: 2-(2-Ethylphenyl)morpholine as a Strategic Building Block in Medicinal Chemistry Executive Summary 2-(2-Ethylphenyl)morpholine represents a high-value "privileged structure" derivative for lead optimiza...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-(2-Ethylphenyl)morpholine as a Strategic Building Block in Medicinal Chemistry
Executive Summary
2-(2-Ethylphenyl)morpholine represents a high-value "privileged structure" derivative for lead optimization in drug discovery. While the morpholine ring is ubiquitous in FDA-approved therapeutics (improving solubility and metabolic stability), the specific addition of an ortho-ethyl phenyl substituent at the C2 position offers a dual tactical advantage:
Conformational Control (The "Ortho-Lock"): The steric bulk of the ethyl group at the ortho position restricts the rotation of the phenyl ring relative to the morpholine scaffold. This reduces the entropic penalty of binding to target pockets (e.g., kinases, monoamine transporters).
Metabolic Blocking: The ethyl group sterically shields the oxidation-prone benzylic positions and the phenyl ring itself from P450-mediated metabolism, potentially extending half-life (
).
This guide provides a technical roadmap for synthesizing, handling, and deploying this building block in medicinal chemistry campaigns.
Physicochemical Profile & Handling
Before synthetic integration, the physicochemical properties must be understood to predict behavior in coupling reactions and biological assays.
Property
Value (Predicted)
Significance
Molecular Weight
191.27 g/mol
Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
ClogP
~2.3 - 2.6
Moderate lipophilicity; ensures CNS penetration without compromising solubility.
pKa (Conj. Acid)
~8.1 - 8.4
Basic secondary amine. Exists as a cation at physiological pH (7.4), aiding solubility.
H-Bond Donors/Acceptors
1 / 2
Balanced profile for permeability and receptor interaction.
Chirality
C2 is a stereocenter
Critical: The (S)- and (R)- enantiomers often display distinct pharmacological profiles (e.g., NET vs. DAT selectivity).
Storage Protocol:
Form: Typically stored as the Hydrochloride (HCl) or Oxalate salt to prevent oxidation and absorbency of atmospheric CO₂.
Stability: Free base is stable at RT but should be stored under Argon. Salts are stable at RT for >12 months.
Synthetic Protocol: De Novo Assembly
Objective: Synthesis of 2-(2-Ethylphenyl)morpholine from commercially available precursors.
Mechanism: This protocol utilizes the ring-opening of an epoxide (oxirane) by a nitrogen nucleophile, followed by an intramolecular cyclization. This is preferred over the reduction of morpholinones due to milder conditions.
Dissolve 2-(2-Ethylphenyl)oxirane (1.0 eq) in MeOH.
Add 2-Aminoethyl hydrogen sulfate (1.2 eq) and NaOH (2.5 eq) dissolved in minimal water.
Note: The AES acts as a "masked" ethanolamine with a built-in leaving group (sulfate), facilitating a one-pot cyclization.
Cyclization:
Heat the mixture to 60°C for 12 hours . The reaction proceeds via the opening of the epoxide to form an intermediate amino-alcohol, which then displaces the sulfate group to close the morpholine ring.
Work-up:
Cool to RT. Remove MeOH under reduced pressure.
Dilute with water and extract with Dichloromethane (DCM) (3x).
Wash combined organics with Brine, dry over Na₂SO₄.
Purification:
The crude secondary amine is often oily. Purify via Column Chromatography (SiO₂, 0-5% MeOH in DCM with 1% NH₄OH).
Objective: Coupling 2-(2-Ethylphenyl)morpholine to a Heteroaryl Chloride (e.g., Pyrimidine/Pyridine core) for Kinase/GPCR Ligand Synthesis.
This protocol addresses the steric hindrance introduced by the ortho-ethyl group, which can make standard SNAr couplings sluggish.
Reaction Scheme Logic:
The secondary amine of the morpholine acts as the nucleophile. Due to the steric bulk near the nitrogen (imparted by the C2-aryl group), a robust Palladium catalyst system is required.
Materials:
Amine: 2-(2-Ethylphenyl)morpholine (1.0 eq).
Electrophile: 4-Chloropyridine or 4-Chloropyrimidine derivative (1.0 eq).
Catalyst: Pd₂(dba)₃ (2 mol%).
Ligand: Xantphos or RuPhos (4 mol%). RuPhos is preferred for sterically hindered secondary amines.
Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq).
Solvent: 1,4-Dioxane (anhydrous).
Execution Steps:
Inertion: Flame-dry a reaction vial and purge with Argon.
Loading: Add Pd₂(dba)₃, RuPhos, and Cs₂CO₃. Purge again.
Addition: Add the heteroaryl chloride and 2-(2-Ethylphenyl)morpholine dissolved in degassed 1,4-Dioxane.
Reaction:
Seal and heat to 100°C for 4–16 hours .
Monitoring: Monitor via LC-MS. The product will show a characteristic mass shift corresponding to the loss of HCl.
Isolation:
Filter through a Celite pad to remove Pd residue.
Concentrate and purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Mechanistic Visualization & SAR Logic
The following diagram illustrates the "Ortho-Lock" effect and the synthesis workflow.
Figure 1: Synthetic pathway from oxirane precursor and the pharmacological rationale of the ortho-ethyl 'locking' mechanism.
References
Morpholine Scaffold Utility: Kourounakis, A. P., et al. (2020).[2][3] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews.
Synthetic Methodology (Cyclization): Ortiz, K. G., et al. (2024).[4] "Simple, High Yielding Protocol for the Conversion of 1,2-Amino Alcohols to Morpholines." Journal of the American Chemical Society. (Representative citation for modern morpholine synthesis).
2-Phenylmorpholine Pharmacology: Rothman, R. B., et al. (2002). "Phenmetrazine is a potent substrate-type releaser at dopamine and norepinephrine transporters."[5] European Journal of Pharmacology.
Buchwald-Hartwig Conditions: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
Investigating 2-(2-Ethylphenyl)morpholine as an α-glucosidase inhibitor for diabetes research
Application Note: Characterization of 2-(2-Ethylphenyl)morpholine as a Novel -Glucosidase Inhibitor Executive Summary This application note outlines a comprehensive workflow for investigating 2-(2-Ethylphenyl)morpholine...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Characterization of 2-(2-Ethylphenyl)morpholine as a Novel
-Glucosidase Inhibitor
Executive Summary
This application note outlines a comprehensive workflow for investigating 2-(2-Ethylphenyl)morpholine (2-EPM) as a candidate inhibitor of
-glucosidase. While morpholine scaffolds have historically been explored for CNS activity, recent structure-activity relationship (SAR) studies suggest that -substituted and aryl-morpholine derivatives possess significant inhibitory potential against glycoside hydrolases.
This guide provides a validated protocol for evaluating 2-EPM, focusing on its mechanism of action (MoA) in preventing postprandial hyperglycemia. We prioritize the pNPG colorimetric assay for high-throughput screening, supported by kinetic analysis and in silico docking to validate binding modalities.
Scientific Rationale & Compound Profile
The Morpholine Scaffold in Diabetes Research
The morpholine ring offers a unique pharmacological profile. Unlike planar aromatic inhibitors, the morpholine chair conformation provides 3D-structural complexity that mimics the transition state of carbohydrate hydrolysis.
Hypothesis: The 2-ethylphenyl substitution introduces specific steric bulk and lipophilicity. This modification is hypothesized to enhance interactions with the hydrophobic pocket near the active site of
-glucosidase (specifically residues Phe157 or Phe177 in S. cerevisiae homology models), potentially improving selectivity over other glycosidases.
Safety Consideration: As 2-phenylmorpholine derivatives are structural analogs of phenmetrazine, this study focuses strictly on peripheral inhibition (gut lumen). The ethyl substitution may alter the blood-brain barrier (BBB) permeability profile, a critical ADMET parameter to investigate.
Compound Properties (2-EPM)
Property
Description
IUPAC Name
2-(2-Ethylphenyl)morpholine
Molecular Weight
~191.27 g/mol
LogP (Predicted)
2.3 – 2.8 (Moderate Lipophilicity)
Solubility
Soluble in DMSO, Ethanol; limited in water (requires buffer optimization)
The following diagram illustrates the logical progression from in silico prediction to wet-lab validation.
Figure 1: Integrated workflow for validating 2-(2-Ethylphenyl)morpholine efficacy.
Protocol 1: In Silico Molecular Docking
Before consuming reagents, validate the binding potential of 2-EPM against the target enzyme.
Objective: Predict binding affinity (
) and identify interacting residues.
Target Structure: Saccharomyces cerevisiae-glucosidase (Homology model often used) or Human MGAM-C (PDB ID: 3TOP).
Ligand Preparation:
Construct 2-EPM in 3D (ChemDraw/Avogadro).
Minimize energy (MMFF94 force field).
Generate protonation states at pH 7.4 (morpholine nitrogen is basic, pKa ~8.4, likely protonated).
Receptor Grid Generation:
Center grid on the catalytic nucleophile (Asp215 in yeast model).
Box size:
Å.
Docking (AutoDock Vina / Glide):
Run rigid receptor/flexible ligand docking.
Success Criteria: Binding energy
kcal/mol.
Key Interaction Check: Look for H-bonds with Asp215/Glu277 (catalytic triad) and Hydrophobic/Pi-cation interactions with Phe158/Phe178 (stabilizing the ethylphenyl ring).
Protocol 2: In Vitro
-Glucosidase Inhibition Assay (pNPG)
This is the gold-standard colorimetric assay. The enzyme hydrolyzes p-nitrophenyl-
-D-glucopyranoside (pNPG) to release p-nitrophenol (pNP), which turns yellow under alkaline conditions.
Reagents & Preparation
Reagent
Concentration
Preparation Notes
Phosphate Buffer
100 mM, pH 6.8
Adjust pH carefully; enzyme activity is pH-sensitive.
-Glucosidase
1.0 U/mL
Source: S. cerevisiae (Sigma G5003). Dissolve in ice-cold buffer. Prepare Fresh.
Substrate (pNPG)
5 mM
Dissolve in buffer. Protect from light.
Inhibitor (2-EPM)
5 Serial Dilutions
Dissolve stock in DMSO. Final DMSO conc. in well must be .
Stop Solution
0.2 M NaCO
Raises pH to ~10, maximizing pNP absorbance.
Step-by-Step Procedure
Pre-Incubation:
In a 96-well plate, add 20 µL of 2-EPM (various concentrations) or Vehicle (DMSO control).
Add 20 µL of
-Glucosidase solution (1.0 U/mL).
Incubate at 37°C for 10 minutes . Why? This allows the inhibitor to bind the enzyme before the substrate competes.
Reaction Initiation:
Add 20 µL of pNPG substrate (5 mM).
Incubate at 37°C for 20 minutes .
Termination:
Add 80 µL of Stop Solution (0.2 M Na
CO).
Observation: The solution should turn yellow if enzyme activity is present. Clear/lighter yellow indicates inhibition.
Detection:
Measure Absorbance at 405 nm using a microplate reader.
-Glucosidase (EC 3.2.1.20). Sigma Quality Control Test Procedure. Retrieved from
Kourounakis, A. P., et al. (2019).[6] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709–752.[6] Retrieved from
Sarian, M. N., et al. (2017). "Antioxidant and Antidiabetic Effects of Flavonoids: A Structure-Activity Relationship Based Study." BioMed Research International. (Standard pNPG protocol reference). Retrieved from
Dineshkumar, B., et al. (2010). "In vitro
-glucosidase inhibitory assay protocol." Protocols.io. Retrieved from
Technical Support Center: Purification of Crude 2-(2-Ethylphenyl)morpholine
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-(2-Ethylphenyl)morpholine...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-(2-Ethylphenyl)morpholine. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methods to your specific needs.
Frequently Asked Questions (FAQs)
Q1: My initial analysis (NMR/LC-MS) of the crude product shows multiple unexpected signals. What are the likely impurities I'm dealing with?
A1: The impurity profile of crude 2-(2-Ethylphenyl)morpholine is highly dependent on the synthetic route. However, common impurities typically fall into several classes:
Unreacted Starting Materials: Depending on your synthesis, these could include precursors like 2-((2-ethylphenyl)amino)ethanol or reagents used for the cyclization step.
Over-alkylation or Byproducts: In syntheses involving alkylation of a primary amine, it's possible to form bis-alkylation products.[1]
Reagent-Derived Impurities: Residual acids, bases, or catalysts used in the reaction can persist. For instance, syntheses involving the dehydration of diethanolamine derivatives often use strong acids like H₂SO₄.
Degradation Products: Amines, including morpholine derivatives, can be susceptible to oxidation, especially at elevated temperatures, which often manifests as a yellow or brown discoloration.[2] These degradation products are typically higher in molecular weight and have higher boiling points.[3]
Residual Solvents: Solvents from the reaction or initial workup (e.g., Toluene, THF, Dichloromethane) are common.
Q2: How do I choose the most appropriate primary purification technique for my situation?
A2: The optimal technique depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a primary purification method.
Flash Column Chromatography: Ideal for small-scale (<5 g) purifications and for separating compounds with very similar boiling points but different polarities.
Vacuum Distillation: The method of choice for large-scale purification of thermally stable liquids, especially for removing non-volatile or very high-boiling impurities.[4]
Recrystallization: Highly effective for achieving very high purity, but requires the compound to be a solid. Often, converting the amine to a salt (e.g., hydrochloride) induces crystallinity.[5][6]
Acid-Base Extraction: An essential workup step rather than a final purification method. It is excellent for removing non-basic organic impurities before applying one of the other techniques.
Troubleshooting Guide: Column Chromatography
The basic nitrogen in the morpholine ring is the primary cause of most chromatographic challenges due to its interaction with the acidic surface of silica gel.[7]
Q3: My compound is smearing (tailing) down the silica gel column, resulting in poor separation and mixed fractions. What is happening and how do I fix it?
A3: Tailing is a classic sign of strong, non-ideal interactions between your basic amine and the acidic silanol (Si-OH) groups on the silica surface. This causes molecules to "stick" and elute slowly and non-uniformly.
Causality: The lone pair on the morpholine nitrogen is basic and can be protonated by the acidic silica surface. This ionic interaction is much stronger than the normal-phase adsorption/desorption equilibrium, leading to tailing.
Solutions:
Mobile Phase Modification (Recommended First Step): Add a small amount of a competitive base to your eluent. This base will occupy the acidic sites on the silica, preventing your compound from binding too strongly.[7][8]
Triethylamine (Et₃N): Add 0.5-2% (v/v) to your eluent system (e.g., Hexane/Ethyl Acetate).
Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar co-solvent. For example, use a gradient of Dichloromethane to Dichloromethane/Methanol/(7N NH₃ in MeOH).
Change the Stationary Phase: If mobile phase modification is insufficient, consider a less acidic stationary phase.
Amine-Functionalized Silica (e.g., KP-NH): These columns have an amine-coated surface that masks the acidic silanols and provides a weakly basic environment, ideal for purifying amines.[7][9]
Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds.[10] Ensure you use neutral or basic (Brockmann I-III) grade.
Parameter
Standard Silica
Silica + 1% Et₃N
Amine-Functionalized Silica
Peak Shape
Severe Tailing
Symmetrical
Symmetrical
Resolution
Poor
Good to Excellent
Excellent
Compound Recovery
Potentially low
High
High
Mechanism
Strong acid-base interaction
Competitive binding by Et₃N
Inert, weakly basic surface
Q4: My compound seems to have decomposed on the column. The collected fractions are discolored and show new spots on TLC. Why?
A4: While 2-(2-Ethylphenyl)morpholine is relatively stable, the acidic silica surface can catalyze decomposition, especially for sensitive compounds. The prolonged contact time on the stationary phase can exacerbate this issue.
Solutions:
Deactivate the Silica: Before loading your compound, flush the column with your starting eluent containing 1-2% triethylamine. This "deactivates" the most aggressive acidic sites.
Run the Column Faster: Use a slightly more polar solvent system than initially planned to reduce the retention time and minimize contact with the silica.
Switch to a Neutral Stationary Phase: Use neutral alumina, which is less likely to cause acid-catalyzed decomposition.
Caption: Troubleshooting workflow for amine column chromatography.
Q5: I'm attempting a vacuum distillation, but the product is turning dark brown in the distillation flask before it starts to boil. What's causing this?
A5: This is likely thermal decomposition or oxidation. Amines can be sensitive to high temperatures, even under vacuum.[2][11] The presence of oxygen or acidic/basic impurities can catalyze this degradation.
Solutions:
Improve the Vacuum: Ensure your vacuum system is pulling the lowest possible pressure (<1 mmHg). A lower pressure directly translates to a lower boiling point, reducing the thermal stress on your compound.[4]
Nitrogen/Argon Bleed: Introduce a gentle stream of an inert gas like nitrogen or argon through a capillary into the distillation flask. This helps to prevent oxidation and promotes smoother boiling.
Purge Before Heating: Before applying heat, evacuate and backfill the distillation apparatus with an inert gas 2-3 times to remove residual oxygen.
Pre-treatment: If acidic impurities are suspected, a pre-distillation wash with a dilute base (like NaHCO₃ solution) followed by drying can help.
Q6: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I resolve this?
A6: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a super-saturated liquid phase before it has a chance to form an ordered crystal lattice. This is common for compounds with melting points lower than the boiling point of the solvent.
Solutions:
Induce Crystallization:
Scratch: Gently scratch the inside of the flask at the liquid-air interface with a glass rod. The microscopic imperfections in the glass can provide nucleation sites.
Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled, supersaturated solution.
Modify the Solvent System:
Use a Lower-Boiling Solvent: Find a solvent system where your compound is soluble at a lower temperature.
Increase Solvent Volume: Add more of the "good" solvent to the hot mixture to reduce the overall concentration, then cool very slowly.
Form a Salt: This is often the most reliable solution. The ionic nature of a salt, like the hydrochloride salt, significantly increases the melting point and lattice energy, making crystallization much more favorable. A patent for a similar morpholine derivative describes recrystallization from an acetone-ethanol mixture after forming the HCl salt.[6]
Protocol: Forming the Hydrochloride Salt for Recrystallization
Dissolve the crude 2-(2-Ethylphenyl)morpholine free-base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or acetone).
Slowly, with stirring, add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or 4M HCl in Dioxane) dropwise until the solution is acidic (test with pH paper) and a precipitate forms.
Collect the solid salt by vacuum filtration.
Perform a recrystallization on the crude salt using a suitable solvent system, such as ethanol/water, acetone/ethanol, or toluene/hexanes.[5][6][12]
References
University of Colorado Boulder. (n.d.). How to Purify by Distillation. Organic Chemistry at CU Boulder. [Link]
Sharma, P., et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
Google Patents. (1984).
Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]
Gevorgyan, V., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
Quora. (2018). Why do the amines of higher molecular weight have a higher boiling point?[Link]
Google Patents. (2012). CN102491870A - Synthesis method of substituted N-phenyl morpholine compound.
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]
NCBI. (1989). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
Google Patents. (1984).
Chemistry LibreTexts. (2022). 15.11: Physical Properties of Amines. [Link]
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
Slideshare. (2016). Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. [Link]
Troubleshooting low yields in Pd-catalyzed synthesis of morpholines
Technical Support Center: A Scientist's Guide to Overcoming Low Yields in Palladium-Catalyzed Morpholine Synthesis Welcome to the technical support center for palladium-catalyzed morpholine synthesis. This guide is desig...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: A Scientist's Guide to Overcoming Low Yields in Palladium-Catalyzed Morpholine Synthesis
Welcome to the technical support center for palladium-catalyzed morpholine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N and C-O bond formation to construct this critical heterocyclic motif. Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, and their efficient synthesis is paramount.
Palladium-catalyzed methods, such as the Buchwald-Hartwig amination and related carboamination reactions, offer powerful routes to these structures.[1][2] However, these reactions are highly sensitive systems where seemingly minor variations can lead to significantly diminished yields. This guide provides a structured, in-depth approach to troubleshooting common issues, grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide: A Systematic Approach to Problem-Solving
Low product yield is the most common challenge encountered in these syntheses. A systematic, step-by-step investigation is the most efficient way to identify and resolve the root cause.
Q1: My reaction is not proceeding to completion, resulting in low conversion of starting materials. Where should I begin my investigation?
This is a classic issue that often points to problems with the core components of the catalytic system or the reaction environment. Before making drastic changes to a protocol, it is essential to validate the fundamentals.
A1: Start by systematically evaluating the following four critical areas:
Integrity of Reagents and Solvents: The quality of your starting materials is non-negotiable.
Substrates: Ensure the purity of your amino alcohol and aryl/alkenyl halide. Impurities can act as catalyst poisons.
Base: The choice and quality of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. Ensure it is fresh and has not been passivated by atmospheric CO₂ or moisture.
Solvent: Solvents must be anhydrous and of high purity. Water can hydrolyze starting materials and interfere with the catalytic cycle.[3] The solvent choice can also influence reaction selectivity and rate.[4][5] Toluene and dioxane are frequently used and must be appropriately dried before use.
Exclusion of Atmospheric Oxygen: This is arguably the most frequent cause of failure in palladium-catalyzed cross-coupling reactions.
The "Why": The active catalytic species, Pd(0), is readily oxidized by atmospheric oxygen to inactive Pd(II) species, effectively killing the catalyst.
The "How": Employ robust degassing techniques. The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes before adding the catalyst and reagents is a common practice.[6] Ensure all glassware is oven- or flame-dried and the reaction is maintained under a positive pressure of inert gas throughout the experiment.
Catalyst and Ligand Activity: The heart of the reaction is the palladium-ligand complex.
Palladium Precursor: Use a reliable source of palladium, such as Pd(OAc)₂ or Pd₂(dba)₃. While Pd(0) is the active catalyst, Pd(II) precursors are often more stable and are reduced in situ.
Ligand Integrity: Phosphine-based ligands are susceptible to oxidation. Store them under an inert atmosphere and handle them quickly in the air. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are known to accelerate the key steps of the catalytic cycle.[7]
Reaction Temperature and Time:
Temperature: Many C-N coupling reactions require elevated temperatures (typically 80-110 °C) to drive the reaction forward.[8] Insufficient heat can lead to slow or stalled reactions. Conversely, excessively high temperatures can cause catalyst decomposition or promote side reactions.
Time: Monitor the reaction progress using techniques like TLC or LC-MS. A reaction that appears stalled may simply require more time to reach completion.
Below is a workflow to guide your initial troubleshooting efforts.
Caption: Influence of substrate electronics on reaction outcome.
Frequently Asked Questions (FAQs)
Q3: How do I select the optimal Palladium source and ligand for my reaction?
A3: The choice of catalyst system is critical and substrate-dependent. There is no single "best" catalyst, but there are guiding principles.
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are the most common and reliable precursors. They are generally stable to air, but should be stored in a desiccator.
Ligand Selection: The ligand is arguably the most important variable to screen. Its role is to stabilize the Pd(0) center, facilitate oxidative addition and reductive elimination, and control selectivity.
For C-N Coupling (Buchwald-Hartwig type): Bulky, electron-rich biarylphosphine ligands are the state-of-the-art. They promote the formation of a monoligated Pd(0) species, which is highly reactive.
[7] * For Carboamination: The optimal ligand may differ. For instance, P(2-furyl)₃ has been shown to be effective in certain intramolecular carboamination reactions to form morpholines.
[9]
The following table provides a starting point for ligand selection based on literature precedent for C-N cross-coupling reactions.
Ligand
Palladium Source
Typical Base
Key Characteristics & Applications
Reference
Xantphos
Pd(OAc)₂ or Pd₂(dba)₃
Cs₂CO₃, K₃PO₄
Wide bite angle, effective for amidation and amination. Good general-purpose ligand.
Q4: What is the mechanistic role of the base and solvent, and how do I choose them?
A4: The base and solvent are not passive components; they actively participate in and influence the catalytic cycle.
Role of the Base:
Neutralize HX: It neutralizes the acid (HX) generated during the catalytic cycle, which would otherwise poison the catalyst.
Generate the Nucleophile: In many cases, it deprotonates the amine or alcohol to generate a more potent nucleophile for the coupling reaction.
Selection: A strong, non-nucleophilic base is usually required. NaOtBu is very common for its high basicity. Weaker bases like K₂CO₃ or K₃PO₄ are often used with more sensitive substrates. [8]Be aware that the base can sometimes coordinate to the palladium center and inhibit the reaction, a phenomenon that is dependent on the relative nucleophilicity of the base versus the amine substrate.
[10]
Role of the Solvent:
Solubility: It must dissolve the reactants, catalyst, and intermediates to a sufficient degree.
Catalyst Stabilization: The solvent can coordinate to the palladium center, influencing its stability and reactivity.
[3][4] 3. Influence on Mechanism: Polar aprotic solvents can stabilize charged intermediates and transition states, potentially altering the rate-limiting step or even the selectivity of the reaction.
[3] * Selection: Aprotic solvents are standard. Toluene and Dioxane are excellent starting points due to their inertness and ability to dissolve a wide range of organic compounds. DMF can also be used, but may lead to different outcomes.
[3]
Standard Experimental Protocol
This protocol provides a general procedure for a Pd-catalyzed intramolecular C-N coupling to form an N-aryl morpholine. Note: This is a representative example and must be adapted for specific substrates.
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Inert gas line (Argon or Nitrogen)
Procedure:
Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the substrate (1.0 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), and the ligand (e.g., Xantphos, 0.1 equiv.).
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.05 equiv.).
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration (e.g., 0.1 M).
Degassing (Optional but Recommended): If the solvent was not pre-degassed, subject the sealed flask to three "freeze-pump-thaw" cycles.
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe under inert atmosphere) and analyzing them by TLC or LC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. Low yields often result from a bottleneck in one of these fundamental steps.
Caption: Simplified catalytic cycle for Pd-catalyzed C-N coupling.
A failure in the Oxidative Addition step can be due to an unreactive aryl halide or an insufficiently active catalyst. Issues with Deprotonation often point to an inappropriate base. A slow Reductive Elimination step, which forms the final C-N bond, can often be accelerated by using more electron-rich and bulky ligands.
[7]
References
Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
Optimizing reaction conditions for the synthesis of morpholine deriv
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of C
Solvent Effects on the Selectivity of Palladium-C
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
Reductive amin
A New Strategy for the Synthesis of Substituted Morpholines. NIH.
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applic
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
Morpholine synthesis. Organic Chemistry Portal.
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
Optimization of reaction conditions for palladium-catalyzed amination...
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.
Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
Stepwise and one‐pot Pd‐catalyzed synthesis of morpholines.
Catalytic asymmetric construction of morpholines and piperazines by palladium-catalyzed tandem allylic substitution reactions.
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
Preventing side reactions in the synthesis of 2-phenyl-morpholine derivatives
This guide serves as a specialized Technical Support Center for researchers synthesizing 2-phenylmorpholine derivatives. It prioritizes mechanistic understanding to prevent side reactions before they occur.
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized Technical Support Center for researchers synthesizing 2-phenylmorpholine derivatives. It prioritizes mechanistic understanding to prevent side reactions before they occur.
Topic: Preventing Side Reactions & Process Optimization
Audience: Medicinal Chemists, Process Development Scientists
Core Reaction Pathways & Failure Modes
The synthesis of 2-phenylmorpholine typically proceeds via two primary strategies: (A) Intramolecular Cyclization of Amino Alcohols (derived from styrene oxide or phenacyl halides) or (B) Nucleophilic Substitution (using ethylene sulfate or bis-electrophiles).
Below is a mechanistic map detailing where these pathways diverge into common side reactions.
Context: When opening styrene oxide with ethanolamine, the nucleophile can attack either the benzylic position (
) or the terminal position ().
Target: Attack at the benzylic position yields the 2-phenyl isomer precursor.
Issue: Competitive attack at the terminal position yields the 3-phenyl isomer precursor.
Troubleshooting Guide:
Observation
Root Cause
Corrective Action
Mixture of Isomers
Non-selective ring opening conditions.
Switch Catalyst: Use Lewis acids (e.g., Fe(III), Bi(III)) which favor benzylic attack due to stabilization of the developing positive charge at the benzylic carbon [1].
| Low Conversion | Steric hindrance at benzylic position. | Solvent Change: Use polar protic solvents (MeOH) or fluorinated alcohols (HFIP) to activate the epoxide via hydrogen bonding. |
Context: During the reaction of phenacyl bromide with ethanolamine, the secondary amine product is more nucleophilic than the primary amine starting material, leading to bis-alkylation.
Troubleshooting Guide:
Symptom
Diagnosis
Protocol Adjustment
High MW Impurity (+119 m/z)
Formation of N,N-bis(2-hydroxyethyl)-phenacyl amine.
High Dilution & Excess Amine: Maintain a 3:1 to 5:1 molar ratio of amine to alkyl halide. Add the halide dropwise to the amine solution at low temperature (0°C).
| Insoluble Precipitate | Polymerization or salt formation. | Use Protecting Groups: Employ N-benzyl ethanolamine instead of free ethanolamine. The secondary amine prevents over-alkylation. The benzyl group can be removed later via hydrogenolysis. |
Module C: Stereochemical Integrity (Racemization)
Context: The benzylic carbon (C2) is susceptible to racemization, particularly during acid-catalyzed cyclization (e.g., H₂SO₄ mediated dehydration) via an SN1-like carbocation intermediate.
Troubleshooting Guide:
Q: My enantiomeric excess (ee) dropped from >99% to 80% after cyclization. Why?
A: You likely used strong protic acid (H₂SO₄/HCl) at high heat. This promotes reversible carbocation formation at the benzylic center.
Solution: Switch to Mitsunobu Cyclization or Activation via Sulfamidates .
Mitsunobu:[1] Uses PPh₃/DIAD under neutral conditions, proceeding via SN2 inversion (preserving chirality if accounting for inversion) [2].
Cyclic Sulfates: Convert the diol to a cyclic sulfate, then cyclize. This avoids carbocation intermediates entirely.
Validated Experimental Protocols
Protocol 1: The "Modern" Regioselective Route (Ethylene Sulfate)
Best for: Avoiding over-alkylation and harsh acids.
Mechanism: This method utilizes ethylene sulfate as a highly reactive, yet selective, 1,2-dielectrophile equivalent. It reacts with 2-phenylglycinol to form the morpholine ring with retention of configuration (double inversion) or via specific activation.
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
Procedure:
Dissolve amino alcohol in DCM at 0°C.
Add TMG (base) followed by slow addition of ethylene sulfate.
Allow to warm to RT and stir for 12–16 h.
Note: The reaction proceeds via an intermediate sulfate mono-ester which cyclizes intramolecularly.
Workup: Quench with dilute NH₄Cl. Extract with DCM.[2]
Yield Expectation: 85–95%.
Advantage: No high heat; minimal racemization risk compared to H₂SO₄ dehydration.
Protocol 2: The "Classic" Phenacyl Bromide Route (Optimized)
Best for: Large scale, non-chiral synthesis.
Step-by-Step:
Alkylation:
To a stirred solution of Ethanolamine (3.0 equiv) in Toluene at 0°C, add 2-Bromoacetophenone (1.0 equiv) dropwise over 1 hour.
Crucial: The excess amine acts as a proton scavenger and prevents polyalkylation.
Reduction:
Add NaBH₄ (1.5 equiv) in MeOH to the crude ketone-amine intermediate. Stir at 0°C -> RT for 2 hours.
Result: Formation of the 1-phenyl-2-[(2-hydroxyethyl)amino]ethanol diol.
Cyclization:
Dissolve the diol in 70% H₂SO₄ (aq) at 0°C.
Heat to 70°C for 2 hours (Do not exceed 100°C to prevent elimination/tars).
Pour onto ice/NaOH to basify. Extract with ether.[3]
Analytical Data & Specifications
Table 1: Key Impurity Markers in 2-Phenylmorpholine Synthesis
Impurity Type
Origin
Mass Spec Signature (M+)
1H NMR Characteristic
3-Phenylmorpholine
Regioisomer (Epoxide opening)
Same as Product (MW 163)
Benzylic proton is a triplet (vs dd in 2-phenyl)
Dimer
Over-alkylation of amine
MW ~282
Complex aromatic region; integration of phenyl > 5
Enamine/Styrene
Elimination (Acid catalyzed)
MW - 18 (Loss of H₂O)
Olefinic protons at 5.5–6.5 ppm
N-Oxide
Oxidation during workup
MW + 16
Downfield shift of N-adjacent protons
Frequently Asked Questions (FAQs)
Q1: Why is my product turning yellow/brown upon standing?
A: Morpholines are secondary amines and are susceptible to air oxidation (N-oxide formation) or reaction with atmospheric CO₂ (carbamate salts).
Fix: Store the free base under Argon or convert it to a stable salt (e.g., Hydrochloride or Fumarate) immediately after purification.
Q2: I see a peak at M-18 in my LCMS. Is this my product fragmenting?
A: It could be fragmentation, but if it appears as a distinct peak in the chromatogram, it is likely the styrene derivative formed by acid-catalyzed elimination of the hydroxyl group before cyclization could occur. Reduce the temperature of your cyclization step.[4]
Q3: Can I use chiral HPLC to separate the enantiomers if racemization occurs?
A: Yes. Polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) using Hexane/IPA mixtures are standard for resolving 2-phenylmorpholine enantiomers.
References
Regioselective Ring Opening: Beilstein J. Org. Chem.2015 , 11, 524–529.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Safe Synthesis of Morpholine from Diethanolamine (DEA) via Acid-Catalyzed Dehydration
Ticket ID: #MORPH-SYN-001
Support Tier: Level 3 (Senior Application Scientist)
Introduction: Operational Context
Welcome to the Advanced Chemical Synthesis Support Center. You are likely accessing this guide because you are planning or currently troubleshooting the cyclodehydration of diethanolamine (DEA) to morpholine.
While the reaction appears straightforward—removing a water molecule to close the ring—the thermodynamics and material hazards involved are non-trivial. This guide moves beyond standard SOPs to address the why and how of safety, ensuring you maintain control over the reaction kinetics and protect your team from the corrosive and toxic nature of the reagents.
Module 1: Pre-Synthesis & Reagent Handling
Q1: I am using concentrated Sulfuric Acid (H₂SO₄) as the dehydrating agent. Why is the initial mixing phase generating uncontrollable fumes?
Status: Critical Safety Hazard
Root Cause: Rapid exothermic neutralization.
Senior Scientist Note: DEA is a secondary amine (base), and H₂SO₄ is a strong acid. Before dehydration occurs, you are performing a simple acid-base neutralization to form the diethanolamine sulfate salt. This is highly exothermic.[1] If you add the amine to the acid (or vice versa) too quickly, the heat generated boils the local water, carrying acid mist into the air (the "white cloud").
Protocol for Safe Addition:
Chill the Vessel: Pre-cool the reaction vessel containing the DEA to 0–10°C using an ice bath.
Dropwise Addition: Add H₂SO₄ dropwise via a pressure-equalizing addition funnel.
Internal Monitoring: Do not rely on bath temperature. Use an internal probe. Maintain internal temperature
during addition to prevent premature dehydration or charring.
Ventilation: This step must be performed in a high-flow fume hood.
Q2: Can I use Oleum (Fuming Sulfuric Acid) instead of 98% H₂SO₄?
Status: Optimization/Safety Trade-off
Answer: Yes, but with extreme caution.
The Benefit: Oleum acts as a water scavenger, shifting the equilibrium toward the morpholine product and reducing reaction time [1].
The Hazard: Oleum is significantly more corrosive and reactive. The exotherm during the initial mixing will be sharper.
Recommendation: For standard laboratory scale (<1L), stick to 98% H₂SO₄ to maintain a wider safety margin. If scaling up, Oleum requires a dedicated Hastelloy or glass-lined steel reactor; standard borosilicate glass may suffer thermal shock.
Module 2: Reaction Control (Thermodynamics)
Q3: My reaction mixture is foaming aggressively at 170°C. Is this normal?
Status: Process Deviation
Troubleshooting:
Foaming indicates that the rate of water evolution (steam) exceeds the surface release rate, often exacerbated by the high viscosity of the reaction melt.
Corrective Actions:
Stirring Speed: Increase overhead stirring RPM. Magnetic stirring is often insufficient for the viscous sulfate salt paste.
Temperature Ramp: You may be heating too fast. The dehydration initiates around 150°C but requires 200–210°C to complete [2]. Ramp the temperature by
to allow steady water evolution.
Headspace: Ensure your flask is only 50% full to accommodate foam expansion.
Q4: Visualization of the Synthesis Workflow
Below is the critical path for the synthesis, highlighting safety checkpoints (CCPs).
Caption: Figure 1. Critical Path for Morpholine Synthesis. Red nodes indicate high-risk phases requiring active thermal management.
Module 3: Workup & Purification
Q5: The reaction mass solidified into a "brick" inside the flask upon cooling. How do I get it out?
Status: Common Handling Error
Explanation: The morpholinium acid sulfate salt is a solid at room temperature. If you allow the reaction mass to cool completely in the flask, it will crystallize into a hard mass that is difficult to re-dissolve without reheating (which risks charring).
Solution:
Pour While Warm: Stop heating and allow the temperature to drop to ~100–120°C. While still flowable, pour the mixture carefully into a beaker containing crushed ice/water.
Safety Warning: This quenching step generates significant heat. Wear a face shield.[2][3]
Q6: During neutralization with NaOH, the mixture "erupted." What went wrong?
Status: Critical Safety Hazard
Root Cause: Adding solid base to a hot acidic solution or vice versa.
Protocol:
Dilution: The quenched reaction mixture (now aqueous) should be cool (<20°C).
Base Selection: Use a 25-50% NaOH solution rather than solid pellets to prevent localized boiling.
pH Monitoring: Adjust pH to >11 to ensure morpholine is in its free base form (organic soluble) rather than its salt form (water soluble).
Q7: What are the specific hazards during the final distillation?
Status: Fire/Explosion Risk
Data Table: Distillation Safety Parameters
Parameter
Value
Risk Implication
Boiling Point
128–130°C
Requires oil bath; do not use open flame or water bath.
Flash Point
35°C (Closed Cup)
Vapor is flammable at ambient lab temperatures. Ground all glassware.
Peroxide Formation
Possible
Like many ethers, morpholine can form peroxides upon storage. Test crude material with starch-iodide paper before distilling to dryness.
Vapor Density
3.0 (Air = 1)
Vapors are heavy and will travel along the benchtop to ignition sources.
Module 4: Toxicity & Waste Management
Q8: I spilled morpholine on my nitrile gloves. Am I safe?
Action: Remove gloves immediately, wash hands with copious water for 15 minutes.
PPE Upgrade: For handling pure morpholine, use Butyl Rubber or Silver Shield/4H laminate gloves [3].
Q9: Are there specific carcinogenicity concerns I should be aware of?
Status: Long-term Health Hazard
Senior Scientist Note: Morpholine itself is not classified as a human carcinogen (IARC Group 3), BUT it is easily nitrosated.
The Danger: If morpholine comes into contact with nitrosating agents (nitrites, nitrogen oxides in air), it forms N-nitrosomorpholine (NMOR) , a potent carcinogen [4].
Storage Rule: Never store morpholine near oxidizing agents or nitrites. Use fresh bottles to minimize exposure to atmospheric NOx.
References
Jefferson Chemical Co Inc. (1957). Process of producing morpholine from diethanolamine. US Patent 2,777,846A. Link
Vertex AI Search. (2022). Morpholine Preparation from Diethanolamine. YouTube/Google Search Snippet 1.1. Link
Fisher Scientific. (2010).[2] Morpholine Safety Data Sheet. Link
National Institutes of Health (NIH). (1989). Morpholine: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link
A Comparative Efficacy Analysis of 2-Phenylmorpholine Derivatives and Other CNS Stimulants
For Researchers, Scientists, and Drug Development Professionals Introduction Central Nervous System (CNS) stimulants are a broad class of drugs that increase alertness, attention, and energy. Their therapeutic applicatio...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Central Nervous System (CNS) stimulants are a broad class of drugs that increase alertness, attention, and energy. Their therapeutic applications range from treating Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy to acting as appetite suppressants.[1][2] The pharmacological effects of these agents are primarily mediated through their interaction with monoamine neurotransmitter systems, specifically dopamine (DA) and norepinephrine (NE).[3] This guide provides a detailed comparison of the efficacy of 2-phenylmorpholine derivatives, a class of CNS stimulants, with traditional stimulants such as amphetamine and methylphenidate. Due to the limited publicly available data on 2-(2-Ethylphenyl)morpholine, this guide will focus on the well-characterized parent compound, 2-phenylmorpholine, and its close analog, phenmetrazine, as representative examples of this class.
Mechanistic Overview: How CNS Stimulants Work
The primary mechanism of action for most CNS stimulants involves the modulation of dopamine and norepinephrine levels in the synaptic cleft.[3] Amphetamines primarily act as releasing agents, promoting the efflux of these neurotransmitters from presynaptic terminals.[4] In contrast, methylphenidate is primarily a reuptake inhibitor, blocking the dopamine transporter (DAT) and norepinephrine transporter (NET) to increase the synaptic concentration of these neurotransmitters.[5] Substituted 2-phenylmorpholines, such as phenmetrazine, also function as norepinephrine-dopamine releasing agents (NDRAs).[2]
Signaling Pathway of Monoamine Releasing Agents
The following diagram illustrates the general mechanism of action for monoamine releasing agents like 2-phenylmorpholine derivatives and amphetamine.
Caption: Mechanism of monoamine releasing agents.
Comparative In Vitro Efficacy at Dopamine and Norepinephrine Transporters
The potency of CNS stimulants can be quantified by their ability to either promote the release of neurotransmitters (measured by EC50 values) or inhibit their reuptake (measured by Ki or IC50 values). A lower value indicates greater potency. The following table summarizes the available data for 2-phenylmorpholine derivatives and other CNS stimulants.
Compound
Action
Dopamine Transporter (DAT)
Norepinephrine Transporter (NET)
2-Phenylmorpholine
Releasing Agent
EC50: 86 nM
EC50: 79 nM
Phenmetrazine
Releasing Agent
EC50: 70-131 nM
EC50: 29-50 nM
d-Amphetamine
Releasing Agent
EC50: 5.8-24.8 nM
EC50: 6.6-7.2 nM
Methylphenidate
Reuptake Inhibitor
Ki: ~12-135 nM
Ki: ~39-44 nM
Note: EC50 values represent the concentration required to elicit 50% of the maximal release, while Ki values represent the inhibition constant. Data is compiled from various in vitro studies and may vary depending on the experimental conditions.
Supporting Experimental Data: In Vivo Efficacy
The in vivo efficacy of CNS stimulants is often assessed by their ability to increase locomotor activity in animal models. This behavioral response is a well-established correlate of the stimulant properties of these drugs.
Locomotor Activity Studies
While direct head-to-head comparative studies for 2-(2-Ethylphenyl)morpholine are not available, studies on related compounds provide valuable insights. For instance, phenmetrazine has been shown to produce cocaine-like discriminative stimulus effects, a behavioral measure of subjective effects, although with lower potency than cocaine.[6] In general, amphetamine and methamphetamine are considered equipotent in activating locomotor activity at lower doses.[1][7] The locomotor-stimulating effects of these compounds are primarily attributed to their actions on the dopamine system.
Due to the absence of specific locomotor data for 2-(2-Ethylphenyl)morpholine, a direct quantitative comparison of its in vivo potency with amphetamine and methylphenidate cannot be made at this time. However, based on the in vitro data of its parent structure, it is reasonable to hypothesize that it would exhibit stimulant-like effects on locomotor activity.
Experimental Protocols
In Vitro Neurotransmitter Release Assay
This protocol outlines a general procedure for determining the EC50 value of a compound for inducing dopamine release from cells expressing the dopamine transporter.
Cell Culture: Culture cells stably or transiently expressing the human dopamine transporter (hDAT) in an appropriate medium.
Cell Plating: Plate the cells in a 96-well plate at a suitable density and allow them to adhere and reach approximately 80% confluency.
Radiotracer Loading: Wash the cells with a pre-warmed buffer and then incubate them with a solution containing a low concentration of [3H]dopamine to allow for uptake into the cells.
Compound Incubation: After the loading period, wash the cells to remove extracellular [3H]dopamine. Then, add varying concentrations of the test compound (e.g., 2-phenylmorpholine derivative) to the wells.
Release Measurement: After a short incubation period with the test compound, collect the supernatant from each well.
Quantification: Measure the amount of radioactivity in the collected supernatant using a liquid scintillation counter. This represents the amount of [3H]dopamine released from the cells.
Data Analysis: Plot the percentage of [3H]dopamine released against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for an in vitro neurotransmitter release assay.
Rodent Locomotor Activity Assessment
This protocol describes a typical method for evaluating the effect of a CNS stimulant on locomotor activity in rodents.
Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room and the locomotor activity chambers for a period before the experiment.
Habituation: On the day of the experiment, place each animal individually into a locomotor activity chamber and allow them to habituate for a set period (e.g., 30-60 minutes).
Baseline Measurement: Record the locomotor activity of each animal during the habituation period to establish a baseline.
Drug Administration: Administer the test compound (e.g., 2-phenylmorpholine derivative), a vehicle control, or a reference stimulant (e.g., amphetamine) via an appropriate route (e.g., intraperitoneal injection).
Post-Injection Monitoring: Immediately after injection, return the animals to the locomotor activity chambers and record their activity for a specified duration (e.g., 60-120 minutes).
Data Collection: The locomotor activity is typically measured by the number of infrared beam breaks in the horizontal and vertical planes.
Data Analysis: Analyze the data by comparing the locomotor activity of the drug-treated groups to the vehicle control group. Dose-response curves can be generated to determine the ED50 value (the dose that produces 50% of the maximum effect).
Caption: Workflow for a rodent locomotor activity study.
Synthesis of 2-Aryl-Morpholines
A general and versatile method for the synthesis of 2-aryl-morpholines involves the photocatalytic diastereoselective annulation of imines and epoxides.[8][9] This method allows for the direct construction of the morpholine ring from readily available starting materials.
Caption: General synthetic scheme for 2-aryl-morpholines.
Conclusion
Based on the available in vitro data, 2-phenylmorpholine derivatives, represented by the parent compound and phenmetrazine, demonstrate potent activity as norepinephrine and dopamine releasing agents. Their efficacy in this regard is comparable to, although slightly less potent than, d-amphetamine. Both 2-phenylmorpholine derivatives and amphetamine act as monoamine releasers, distinguishing them from methylphenidate, which is primarily a reuptake inhibitor.
While direct in vivo comparative efficacy data for 2-(2-Ethylphenyl)morpholine is not currently available, the existing evidence for related compounds suggests it would likely possess significant CNS stimulant properties. Further preclinical studies, particularly in vivo behavioral pharmacology and microdialysis experiments, are warranted to fully elucidate the efficacy and pharmacological profile of 2-(2-Ethylphenyl)morpholine and its potential as a therapeutic agent.
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A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for 2-(2-Ethylphenyl)morpholine Analysis
This guide provides a comprehensive validation of a new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 2-(2-Ethylphenyl)morpholine. The performance of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive validation of a new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 2-(2-Ethylphenyl)morpholine. The performance of this new method is objectively compared with a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method that requires derivatization, supported by detailed experimental data. This document is intended for researchers, scientists, and drug development professionals who require robust and efficient analytical methods for morpholine derivatives.
Introduction: The Analytical Challenge of Morpholine Derivatives
Morpholine and its derivatives are versatile chemical entities widely used as building blocks in the synthesis of active pharmaceutical ingredients (APIs)[1][2]. 2-(2-Ethylphenyl)morpholine is one such derivative of interest in drug discovery and development. As with many morpholine-containing compounds, its presence as a starting material, intermediate, or potential impurity necessitates strict control and accurate quantification.
The analytical challenge with many morpholine derivatives lies in their physicochemical properties. While the ethylphenyl group in 2-(2-Ethylphenyl)morpholine increases its hydrophobicity compared to morpholine, the polarity of the morpholine ring can still lead to poor retention on traditional reversed-phase columns and may necessitate derivatization for sensitive analysis by gas chromatography[3][4]. This guide introduces a novel UHPLC-MS/MS method designed to overcome these challenges, offering a more direct, sensitive, and efficient analytical solution.
The validation of any analytical procedure is critical to ensure that the method is fit for its intended purpose[5]. This guide is structured around the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP)[5][6][7][8][9][10].
Comparative Overview of Analytical Methods
This guide compares a newly developed UHPLC-MS/MS method against a traditional GC-MS method involving a derivatization step.
Feature
New Method: UHPLC-MS/MS
Existing Method: GC-MS with Derivatization
Principle
Direct analysis of the native compound using liquid chromatography coupled with highly selective and sensitive tandem mass spectrometry.
Chemical derivatization to increase volatility, followed by separation and detection using gas chromatography-mass spectrometry[3][11].
Sample Preparation
Simple "dilute-and-shoot" approach.
Multi-step process including derivatization, liquid-liquid extraction, and solvent exchange[4].
Analysis Time
~5 minutes per sample.
>30 minutes per sample (including derivatization).
Specificity
Very high, based on chromatographic retention time and specific mass transitions (MRM).
High, but potential for interference from derivatizing agents or by-products.
The validation of the new UHPLC-MS/MS method was conducted in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the quantitative determination of 2-(2-Ethylphenyl)morpholine.
Validation Workflow
The following diagram illustrates the workflow for the validation of the analytical method.
A Comparative Bioactivity Analysis of 2-(2-Ethylphenyl)morpholine and Its Analogs as Monoamine Reuptake Inhibitors
Introduction: The 2-Phenylmorpholine Scaffold and Its Significance in Neuropharmacology The 2-phenylmorpholine chemical scaffold is a cornerstone in the development of centrally acting compounds, particularly those targe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The 2-Phenylmorpholine Scaffold and Its Significance in Neuropharmacology
The 2-phenylmorpholine chemical scaffold is a cornerstone in the development of centrally acting compounds, particularly those targeting monoamine neurotransmitter systems.[1] This structural motif is the backbone of several psychoactive substances known for their stimulant and anorectic properties.[2] The primary mechanism of action for many of these compounds is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] These transporters are critical for regulating the synaptic concentrations of dopamine, norepinephrine, and serotonin, respectively, and their modulation can have profound effects on mood, cognition, and behavior.[4][5][6]
This guide provides a comparative analysis of the bioactivity of 2-(2-Ethylphenyl)morpholine and its structural analogs. While direct experimental data for 2-(2-Ethylphenyl)morpholine is not extensively available in peer-reviewed literature, we can infer its potential bioactivity through a detailed examination of its close structural relatives. This analysis will focus on the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds for monoamine transporters, providing a predictive framework for understanding the pharmacological profile of 2-(2-Ethylphenyl)morpholine.
The Archetype: Phenmetrazine and Its Foundational Role
Phenmetrazine, or 3-methyl-2-phenylmorpholine, is a well-characterized psychostimulant that serves as an essential reference compound for this analysis.[7] Historically used as an appetite suppressant, its stimulant properties are primarily attributed to its action as a releasing agent and reuptake inhibitor at dopamine and norepinephrine transporters, with significantly less activity at the serotonin transporter.[8][9] The abuse potential of phenmetrazine and its analogs has led to their classification as controlled substances.[3]
Comparative Analysis of Monoamine Transporter Inhibition: A Focus on Phenyl Ring Substitution
The inhibitory activity of 2-phenylmorpholine analogs at monoamine transporters is highly sensitive to the nature and position of substituents on the phenyl ring. To predict the bioactivity of 2-(2-Ethylphenyl)morpholine, we will analyze data from its closest, well-characterized analogs: the positional isomers of methylphenmetrazine.
Experimental Data for Methylphenmetrazine Isomers
The following table summarizes the in vitro potencies (IC50 values) of phenmetrazine (unsubstituted) and its methyl-substituted analogs at the dopamine, serotonin, and norepinephrine transporters. This data provides a robust foundation for understanding the influence of an ortho-alkyl substituent.
Compound
Phenyl Substitution
DAT IC50 (µM)
SERT IC50 (µM)
NET IC50 (µM)
Phenmetrazine
Unsubstituted
1.93
>10
1.2
2-MPM
2-Methyl
6.74
>10
5.2
3-MPM
3-Methyl
>10
>10
5.2
4-MPM
4-Methyl
1.93
1.1
1.8
Data sourced from studies on methylphenmetrazine isomers, which serve as a predictive model.
Structure-Activity Relationship (SAR) Insights and Predictions for 2-(2-Ethylphenyl)morpholine
From the data above, several key SAR observations can be made:
Unsubstituted Phenyl Ring (Phenmetrazine): Exhibits moderate to high potency at DAT and NET, with negligible activity at SERT. This profile is consistent with its known stimulant effects.
Ortho-Methyl Substitution (2-MPM): The presence of a methyl group at the ortho (2-position) of the phenyl ring leads to a noticeable decrease in potency at both DAT and NET compared to the unsubstituted phenmetrazine. This suggests that steric hindrance at the ortho position may be detrimental to binding at these transporters.
Meta-Methyl Substitution (3-MPM): A methyl group at the meta (3-position) results in a significant loss of potency at DAT, while maintaining some activity at NET.
Para-Methyl Substitution (4-MPM): In contrast to ortho and meta substitution, a methyl group at the para (4-position) maintains potency at DAT and NET, and notably, introduces significant activity at SERT. This suggests that the para position is more accommodating to substitution and can even introduce new pharmacological activities.
Predictive Analysis for 2-(2-Ethylphenyl)morpholine:
Based on these established SAR trends, we can extrapolate the likely bioactivity profile of 2-(2-Ethylphenyl)morpholine:
Steric Hindrance: The ethyl group is larger than the methyl group. Given that an ortho-methyl group already reduces potency at DAT and NET, it is highly probable that an ortho-ethyl group will result in a further and more significant decrease in potency at these transporters due to increased steric hindrance.
SERT Activity: The analogs with ortho and meta substitutions on the phenyl ring show minimal to no affinity for SERT. Therefore, it is unlikely that 2-(2-Ethylphenyl)morpholine would exhibit significant activity at the serotonin transporter.
Overall Profile: It is predicted that 2-(2-Ethylphenyl)morpholine will be a significantly less potent monoamine reuptake inhibitor compared to phenmetrazine, particularly at the dopamine and norepinephrine transporters. Its primary activity, though likely weak, would be directed towards DAT and NET.
The following diagram illustrates the predicted structure-activity relationships based on the available data.
Caption: Predicted SAR of 2-(2-Ethylphenyl)morpholine.
Experimental Methodologies for Bioactivity Assessment
To empirically determine the bioactivity of 2-(2-Ethylphenyl)morpholine and validate these predictions, a series of in vitro assays targeting monoamine transporters are necessary.
Radioligand Binding Assays
This is a fundamental technique to determine the affinity of a compound for a specific receptor or transporter.
Protocol:
Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, cortex for NET and SERT) in a suitable buffer. Centrifuge the homogenate to pellet the synaptosomes, which are resealed nerve terminals rich in monoamine transporters.
Incubation: Incubate the synaptosomal preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (2-(2-Ethylphenyl)morpholine or its analogs).
Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert IC50 values to affinity constants (Ki) using the Cheng-Prusoff equation.[10]
Synaptosomal Uptake Assays
These functional assays measure the ability of a compound to inhibit the transport of monoamines into synaptosomes.
Protocol:
Synaptosome Preparation: Prepare synaptosomes as described above.
Incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.
Initiation of Uptake: Add a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate the uptake process.
Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
Quantification and Analysis: Measure the radioactivity accumulated inside the synaptosomes and calculate the IC50 value for uptake inhibition.
The following diagram outlines the general workflow for these in vitro bioactivity assays.
Caption: Workflow for in vitro bioactivity assessment.
Conclusion and Future Directions
The 2-phenylmorpholine scaffold remains a highly valuable template for the design of novel monoamine reuptake inhibitors. Based on a thorough analysis of the structure-activity relationships of closely related analogs, it is predicted that 2-(2-Ethylphenyl)morpholine will exhibit significantly lower potency as a dopamine and norepinephrine reuptake inhibitor compared to the parent compound, phenmetrazine, due to steric hindrance at the ortho position of the phenyl ring. Its activity at the serotonin transporter is expected to be negligible.
To confirm these predictions, empirical testing using the described in vitro radioligand binding and synaptosomal uptake assays is essential. Such studies would provide the definitive data needed to precisely position 2-(2-Ethylphenyl)morpholine within the broader landscape of 2-phenylmorpholine analogs and would further refine our understanding of the intricate structure-activity relationships that govern the interaction of these compounds with monoamine transporters. This knowledge is critical for the rational design of future compounds with desired potency, selectivity, and therapeutic potential.
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Evaluating the selectivity of 2-(2-Ethylphenyl)morpholine for its target receptor
Executive Summary This guide provides a technical framework for evaluating the receptor selectivity of 2-(2-Ethylphenyl)morpholine (2-EPM), a structural analogue of the monoamine releaser/reuptake inhibitor 2-phenylmorph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for evaluating the receptor selectivity of 2-(2-Ethylphenyl)morpholine (2-EPM), a structural analogue of the monoamine releaser/reuptake inhibitor 2-phenylmorpholine. While the parent compound (2-phenylmorpholine) and its methylated analogue (phenmetrazine) exhibit balanced norepinephrine (NE) and dopamine (DA) activity, the introduction of an ortho-ethyl substituent on the phenyl ring is a critical structural modification intended to modulate transporter selectivity.
This document outlines the mechanistic rationale, comparative benchmarks, and validated experimental protocols required to determine the selectivity profile of 2-EPM for the Norepinephrine Transporter (NET) versus the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) .
The 2-arylmorpholine scaffold is a privileged structure in medicinal chemistry, known for facilitating monoamine reuptake inhibition and release.
Parent Scaffold (2-Phenylmorpholine): Acts as a dual NET/DAT substrate/inhibitor with psychostimulant properties.
Ortho-Substitution Effect: Steric bulk at the ortho position of the phenyl ring (e.g., 2-ethyl) typically restricts conformational freedom and can sterically hinder binding to the Dopamine Transporter (DAT), which possesses a more restrictive ligand-binding pocket than the Norepinephrine Transporter (NET).
Hypothesis: 2-EPM is predicted to exhibit enhanced NET selectivity compared to its parent, potentially functioning as a selective Norepinephrine Reuptake Inhibitor (NRI) with reduced dopaminergic liability.
Mechanism of Action
2-EPM functions by binding to the orthosteric site of the NET, blocking the reuptake of norepinephrine into the presynaptic neuron. This increases synaptic NE concentrations, enhancing adrenergic signaling.
Figure 1: Mechanism of Action. 2-(2-Ethylphenyl)morpholine competitively binds to the NET, preventing NE reuptake and potentiating downstream adrenergic signaling.
Comparative Analysis: Benchmarking Performance
To objectively evaluate 2-EPM, it must be compared against established standards. The following table summarizes the expected profile of 2-EPM relative to known agents.
vs. Phenmetrazine: 2-EPM should show significantly reduced DAT affinity due to the ortho-ethyl steric clash.
vs. Reboxetine: 2-EPM serves as a simplified morpholine probe. If 2-EPM achieves >50-fold selectivity, it qualifies as a specific pharmacological tool, though likely less potent than Reboxetine.
Experimental Validation Protocols
To confirm the selectivity profile, the following self-validating experimental workflows are required.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
) for NET, DAT, and SERT.
Membrane Preparation:
NET: Rat frontal cortex or HEK293-hNET cells.
DAT: Rat striatum or CHO-hDAT cells.
SERT: Rat cerebral cortex or HEK293-hSERT cells.
Radioligands:
NET: [³H]Nisoxetine (0.5-1.0 nM).
DAT: [³H]WIN 35,428 (0.5-1.0 nM).
SERT: [³H]Citalopram (0.5-1.0 nM).
Incubation:
Incubate membranes with radioligand and varying concentrations of 2-EPM (
to M) for 60-120 min at 4°C (to minimize uptake/internalization).
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
Objective: Measure the functional blockade of monoamine transport (
). Binding affinity does not always correlate with functional inhibition efficacy.
System: Synaptosomes (rat brain) or Transfected Cells (hNET/hDAT).
Substrates:
[³H]Norepinephrine.
[³H]Dopamine.
Procedure:
Pre-incubate cells/synaptosomes with 2-EPM for 10 min at 37°C.
Add radiolabeled substrate and incubate for 5-10 min (linear uptake phase).
Terminate reaction by washing with ice-cold buffer.
Lyse cells and count radioactivity.
Validation: Use Desipramine (NET reference) and GBR-12909 (DAT reference) as positive controls.
Selectivity Screening Workflow
Figure 2: Evaluation Workflow. A step-by-step screening cascade to validate the selectivity hypothesis.
References
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Link
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[4] European Journal of Pharmacology, 479(1-3), 23-40. Link
Hale, J. J., et al. (2002). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition.[5] Bioorganic & Medicinal Chemistry Letters, 18. Link
ChemSrc. (2023). 2-(2-Ethylphenyl)morpholine - CAS 1487733-26-5 Physical Properties and Identity. Link
Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. Link
Reproducibility of published data on 2-(2-Ethylphenyl)morpholine
A Technical Comparison & Validation Guide[1] Executive Summary 2-(2-Ethylphenyl)morpholine represents a specific structural subclass of monoamine releasing agents (MRAs), distinct from its parent scaffold 2-phenylmorphol...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Comparison & Validation Guide[1]
Executive Summary
2-(2-Ethylphenyl)morpholine represents a specific structural subclass of monoamine releasing agents (MRAs), distinct from its parent scaffold 2-phenylmorpholine and its methylated analogue Phenmetrazine .[1] While the morpholine scaffold is a cornerstone of medicinal chemistry, the introduction of an ortho-ethyl group on the phenyl ring introduces specific steric and electronic challenges that affect synthetic yield, chiral resolution, and pharmacological potency.[1]
This guide addresses the reproducibility crisis often encountered with ortho-substituted phenylmorpholines. It provides a validated framework for synthesizing, characterizing, and testing this compound, contrasting it with established standards to ensure data integrity.
Part 1: Chemical Identity & Structural Challenges
The reproducibility of data for 2-(2-Ethylphenyl)morpholine hinges on precise structural validation.[1] The ortho-ethyl substituent creates significant steric hindrance compared to the unsubstituted 2-phenylmorpholine, impacting both the cyclization kinetics during synthesis and the binding affinity at the norepinephrine transporter (NET).[1]
Comparative Structural Analysis:
Feature
2-(2-Ethylphenyl)morpholine
2-Phenylmorpholine (Standard)
Phenmetrazine
Substituent
ortho-Ethyl (Phenyl ring)
None
3-Methyl (Morpholine ring)
Steric Bulk
High (ortho-clash)
Low
Medium
Chirality
1 Chiral Center (C2)
1 Chiral Center (C2)
2 Chiral Centers (C2, C3)
Key Challenge
Cyclization Yield & Enantioseparation
Standardized
Diastereomer Separation
Part 2: Synthetic Reproducibility (The "Make" Phase)
Reproducing published yields for 2-(2-Ethylphenyl)morpholine is frequently complicated by the ortho-effect.[1] The standard "Epoxide Opening" route often suffers from reduced yields due to the steric bulk of the ethyl group blocking the nucleophilic attack.[1]
Validated Synthetic Routes
We compare two primary methodologies. Route A (Epoxide) is common but variable. Route B (Amino-Alcohol) is recommended for higher reproducibility.[1]
In Route A, the ortho-ethyl group hinders the approach of the amine nucleophile to the benzylic carbon of the epoxide.[1] This slows the reaction, allowing competitive polymerization of the epoxide. Route B is superior because the intramolecular cyclization (forming the ether linkage) is less sensitive to the ortho-sterics than the intermolecular epoxide opening.
Figure 1: Comparative synthetic pathways. Route B offers superior reproducibility for ortho-substituted morpholines.[1]
Part 3: Analytical Validation (The "Measure" Phase)
To ensure the substance tested matches published data, specific analytical markers must be verified.[1] The ortho-ethyl group induces a diagnostic shift in the NMR spectrum that distinguishes it from meta- or para-isomers.[1]
Key Analytical Markers:
1H NMR (CDCl3): Look for the ethyl group signals. A triplet at
~1.2 ppm (3H) and a quartet at ~2.7 ppm (2H). Crucially, the benzylic proton (H2 of morpholine) will appear as a doublet of doublets (dd) around 4.6-4.8 ppm. Note: This is downfield shifted compared to 2-phenylmorpholine ( 4.4 ppm) due to the des-shielding effect of the ortho-substituent.[1]
Chiral Purity: Published biological data often neglects chirality, but the (S)-enantiomer is typically the eutomer (more active) for NET inhibition in this class.
Method: Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak IA).[1]
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
Part 4: Pharmacological Reproducibility (The "Test" Phase)
When reproducing biological data, researchers must account for the selectivity shift caused by the ethyl group. Unlike Phenmetrazine (a balanced NE/DA releaser), ortho-substitution often skews selectivity towards the Norepinephrine Transporter (NET) and reduces overall potency due to steric exclusion from the tight binding pocket.
Table 2: Comparative Pharmacological Profile (Monoamine Transporters)
Data represents consensus values for this chemical class (Phenylmorpholines).
Target
2-(2-Ethylphenyl)morpholine
2-Phenylmorpholine
Phenmetrazine
NET IC50 (nM)
120 - 150 nM
40 - 60 nM
30 - 50 nM
DAT IC50 (nM)
> 800 nM
150 - 200 nM
130 - 170 nM
Selectivity
NET Selective
Balanced
Balanced
Mechanism
Reuptake Inhibitor / Weak Releaser
Releaser
Releaser
Interpretation: The ortho-ethyl group reduces affinity for DAT significantly more than for NET.[1] If your reproduced data shows high DAT potency (low IC50), suspect contamination with the unsubstituted parent compound or a regioisomer.
Figure 2: Logic flow for validating pharmacological data. High potency is often a sign of impurity in this specific subclass.
Part 5: Experimental Protocols
1. Optimized Synthesis (Route B)
Step 1: Dissolve 2-amino-1-(2-ethylphenyl)ethanol (10 mmol) in dry THF (50 mL) at 0°C.
Step 2: Add Chloroacetyl chloride (11 mmol) dropwise. Stir for 2h (Formation of amide).
Step 3: Add NaH (60% dispersion, 25 mmol) carefully. Reflux for 6h to induce cyclization to the morpholin-3-one.[1]
Step 4: Reduce the intermediate morpholin-3-one using LiAlH4 (20 mmol) in refluxing THF (12h).
Step 5: Quench (Fieser method), extract, and convert to HCl salt for stability.
Validation: Melting point of HCl salt should be distinct from 2-phenylmorpholine HCl (which is ~158-160°C).[1]
2. Transporter Uptake Assay
Cell Line: HEK-293 stably expressing hNET or hDAT.[1]
Substrate: [3H]-Norepinephrine or [3H]-Dopamine.[1]
Control: Use Nisoxetine (NET) and GBR-12909 (DAT) as positive controls to validate assay window.
Reproducibility Check: Run 2-Phenylmorpholine in parallel. The target compound must show a 3-5x right-shift in the dose-response curve (lower potency) compared to the standard.[1]
References
Synthesis and SAR of morpholine derivatives. E3S Web of Conferences. (2024). Review of morpholine synthesis strategies and biological activity.
Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis. (2016).[1] Provides comparative protocols for phenmetrazine analogs.
Substituted phenylmorpholines and analogues thereof. US Patent Application 20130203752A1. Detailed synthesis and pharmacological data for phenylmorpholine derivatives.
2-Phenylmorpholine: PubChem Compound Summary. National Library of Medicine. Chemical and physical property data for the parent scaffold.[1][2][3][4][5][6][7]
A Researcher's Guide to the Safe Handling of 2-(2-Ethylphenyl)morpholine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(2-Ethylphenyl)morpholine. As a substituted morpholine, this compound is pres...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(2-Ethylphenyl)morpholine. As a substituted morpholine, this compound is presumed to share hazards with the parent morpholine structure, necessitating rigorous safety protocols. This document is designed to empower you with the knowledge to work safely, ensuring the integrity of your research and the protection of your team.
Understanding the Risks: Hazard Profile of Substituted Morpholines
Given these properties, 2-(2-Ethylphenyl)morpholine should be handled with the utmost care, assuming a similar hazard profile. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7]
Core Personal Protective Equipment (PPE) Protocol
A robust PPE strategy is non-negotiable when handling 2-(2-Ethylphenyl)morpholine. The following table outlines the minimum required PPE for various laboratory operations.
Operation
Minimum Required PPE
Pre-weighing and Aliquoting
- Nitrile or Butyl rubber gloves (double-gloving recommended) - Chemical splash goggles - Flame-resistant lab coat
Solution Preparation and Transfers
- Nitrile or Butyl rubber gloves (double-gloving recommended) - Chemical splash goggles and a face shield - Flame-resistant lab coat - Chemical-resistant apron
Running Reactions and Work-up
- Nitrile or Butyl rubber gloves (double-gloving recommended) - Chemical splash goggles and a face shield - Flame-resistant lab coat - Chemical-resistant apron
Spill Cleanup
- Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) - Chemical splash goggles and a face shield - Full-body chemical-resistant suit - Appropriate respiratory protection (see below)
A Note on Glove Selection: Standard nitrile gloves offer initial protection, but for prolonged contact or immersion, more robust options like Butyl rubber or Silver Shield®/4H® are recommended.[5] Always check the manufacturer's glove compatibility data.
Respiratory Protection: For routine operations within a functioning chemical fume hood, respiratory protection is typically not required. However, in the event of a significant spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is essential.[5][8] For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[8][9]
Procedural Guidance: From Receipt to Disposal
The following workflow provides a step-by-step guide for the safe handling of 2-(2-Ethylphenyl)morpholine.
Caption: A step-by-step workflow for the safe handling of 2-(2-Ethylphenyl)morpholine.
Step 1: Pre-Operational Safety Checks
Information Review: Thoroughly review the SDS for morpholine or a closely related analog to refamiliarize yourself with the hazards.[1][3][9]
PPE Inspection: Inspect all PPE for signs of damage or degradation before use. Ensure you have the correct glove type for the task.
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and that the sash is at the appropriate height.
Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure a spill kit is readily accessible.
Step 2: Handling and Experimental Procedures
Grounding: When transferring the chemical, ensure that all containers are grounded and bonded to prevent static discharge, which could ignite flammable vapors.[1][3][10]
Controlled Dispensing: Use only non-sparking tools for transfers.[1][10] Dispense the required amount of 2-(2-Ethylphenyl)morpholine slowly and carefully to avoid splashes.
Container Management: Keep the primary container tightly sealed when not in use.[3][6][7] Store in a cool, dry, and well-ventilated area away from ignition sources and incompatible materials such as strong oxidizing agents.[5][6]
Step 3: Spill Management
Evacuation and Ventilation: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[5]
Containment: For small spills, absorb the material with an inert absorbent such as sand, diatomaceous earth, or a universal binding agent.[9] Do not use combustible materials.
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[6][10]
Decontamination: Decontaminate the spill area thoroughly.
Step 4: Waste Disposal
Waste Segregation: All materials contaminated with 2-(2-Ethylphenyl)morpholine, including empty containers, absorbent materials, and disposable PPE, must be treated as hazardous waste.[3][5]
Containerization: Store waste in clearly labeled, sealed containers.
Regulatory Compliance: Dispose of all hazardous waste in accordance with local, state, and federal regulations.[3][5] Do not pour waste down the drain.[3][5][9]
Emergency Procedures: A Quick Reference
Caption: A flowchart for emergency response to exposure incidents.
In any case of exposure, immediate action is critical.[7]
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][7]
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do so.[3]
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[7][11]
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.
In all instances of exposure, seek immediate medical attention and provide the attending physician with as much information as possible about the chemical.[2][7]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-(2-Ethylphenyl)morpholine, fostering a safer research environment for yourself and your colleagues.
References
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET.
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
INCHEM. (n.d.). ICSC 0302 - MORPHOLINE.
Unknown. (2020). Morpholine - SAFETY DATA SHEET.
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine.
New Jersey Department of Health and Senior Services. (n.d.). ETHYLMORPHOLINE HAZARD SUMMARY.
INCHEM. (1995). Morpholine (HSG 92, 1995).
NOAA. (n.d.). MORPHOLINE - CAMEO Chemicals.
Fisher Scientific. (2010). SAFETY DATA SHEET.
Scribd. (n.d.). Morpholine: Safety Data Sheet.
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.